5,5-Dibromobarbituric acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6206. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,5-dibromo-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMATXUCYHHHHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(=O)NC(=O)N1)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199107 | |
| Record name | 5,5-Dibromobarbituric acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
285.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511-67-1 | |
| Record name | 5,5-Dibromo-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5,5-Dibromobarbituric acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5-Dibromobarbituric acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6206 | |
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| Record name | 5,5-Dibromobarbituric acid | |
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| Record name | 5,5-dibromobarbituric acid | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.393 | |
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| Record name | 5,5-DIBROMOBARBITURIC ACID | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5,5-Dibromobarbituric Acid from Barbituric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5,5-dibromobarbituric acid from barbituric acid. The document details the chemical principles, experimental protocols, and quantitative data associated with the bromination of the active methylene (B1212753) group at the C-5 position of the barbituric acid ring. This guide is intended to serve as a practical resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development, where barbituric acid derivatives are of significant interest.
Introduction
Barbituric acid and its derivatives have long been a cornerstone in medicinal chemistry, primarily known for their depressant effects on the central nervous system. The reactivity of the methylene group at the 5-position of the barbituric acid scaffold allows for a wide range of chemical modifications, leading to a diverse library of pharmacologically active compounds. The introduction of halogen atoms, such as bromine, at this position can significantly alter the compound's chemical reactivity and biological activity, making this compound a valuable intermediate in the synthesis of novel therapeutic agents. This guide focuses on the direct bromination of barbituric acid to yield this compound, a key precursor for further derivatization.
Chemical Properties and Reaction Mechanism
The synthesis of this compound involves the electrophilic substitution of the two hydrogen atoms of the active methylene group at the C-5 position of barbituric acid with bromine.
Molecular Formula: C₄H₂Br₂N₂O₃[1]
Molecular Weight: 285.88 g/mol [1]
General Reaction Scheme:
Caption: General reaction for the synthesis of this compound.
The acidic nature of the C-5 protons (pKa ≈ 4) facilitates the reaction, which typically proceeds under acidic or neutral conditions. The choice of solvent and brominating agent can influence the reaction rate and the formation of byproducts.
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below: direct bromination with liquid bromine and a "greener" approach using an in-situ generated bromine source.
Method 1: Direct Bromination in Glacial Acetic Acid
This protocol is adapted from procedures for the monobromination of barbituric acid and is optimized for the synthesis of the dibromo derivative.[2]
Materials:
-
Barbituric Acid (C₄H₄N₂O₃)
-
Liquid Bromine (Br₂)
-
Glacial Acetic Acid (CH₃COOH)
-
Ice
-
Distilled Water
Equipment:
-
Round-bottom flask with a dropping funnel and reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, prepare a suspension of barbituric acid (0.1 mol, 12.8 g) in an excess of glacial acetic acid.
-
With continuous stirring, add liquid bromine (0.2 mol, 10.2 mL, 31.96 g) dropwise to the suspension at room temperature. The addition should be slow to control the evolution of hydrogen bromide gas.
-
After the complete addition of bromine, continue to stir the reaction mixture at room temperature for an extended period (e.g., 12-24 hours) to ensure complete dibromination. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.
-
Allow the mixture to stand, preferably overnight, to facilitate the precipitation of the crude product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with cold distilled water to remove any residual acetic acid and hydrobromic acid.
-
Dry the purified this compound, for example, in a desiccator over a suitable drying agent.
Method 2: Greener Synthesis using Potassium Bromide and Hydrogen Peroxide
This method offers an environmentally more benign alternative by avoiding the use of liquid bromine and harsh organic solvents.[3]
Materials:
-
Barbituric Acid (C₄H₄N₂O₃)
-
Potassium Bromide (KBr)
-
30% Hydrogen Peroxide (H₂O₂)
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve barbituric acid (0.001 mol, 0.128 g) and potassium bromide (a molar excess, e.g., 0.005 mol, 0.595 g) in water.
-
To the stirred solution, add 30% hydrogen peroxide (a molar excess, e.g., 0.02 mol, 0.23 mL). The complete bromination of the active methylene group is reported to occur in the absence of aqueous HCl.[3]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction, the product is expected to precipitate out of the aqueous solution.
-
Isolate the solid product by filtration.
-
Wash the product with cold water.
-
Dry the final product.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Method 1: Direct Bromination | Method 2: Greener Synthesis | Reference(s) |
| Reactants | Barbituric Acid, Bromine, Glacial Acetic Acid | Barbituric Acid, KBr, H₂O₂, Water | [2][3] |
| Molar Ratio (Barbituric Acid:Brominating Agent) | 1:2 (Barbituric Acid:Br₂) | 1:5:20 (Barbituric Acid:KBr:H₂O₂) (Example) | [2][3] |
| Solvent | Glacial Acetic Acid | Water | [2][3] |
| Reaction Temperature | Room Temperature | Room Temperature | [2][3] |
| Reaction Time | 12-24 hours (estimated for dibromination) | Not specified, monitor by TLC | [2] |
| Product Melting Point | 240-242 °C | 240-242 °C | [4] |
| Appearance | White to off-white solid | White to off-white solid | - |
| Purity (Typical) | >97% after recrystallization | Not specified | |
| Yield | Not explicitly reported for dibromination | Not specified | - |
Characterization
The synthesized this compound can be characterized using standard analytical techniques:
-
Melting Point: Determination of the melting point is a quick and easy method to assess the purity of the product. The reported melting point is in the range of 240-242 °C.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H and C=O stretching vibrations of the barbiturate (B1230296) ring. The C-H stretching of the methylene group at C-5 should be absent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to confirm the absence of the C-5 methylene protons. The spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) should show signals corresponding to the N-H protons. ¹³C NMR will show the characteristic signal for the C-5 carbon atom bonded to two bromine atoms.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (285.88 g/mol ) and to analyze its fragmentation pattern.[1]
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
-
Barbituric acid and its derivatives should be handled with care.
-
Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial acetic acid is corrosive and can cause severe burns. Handle in a fume hood and wear appropriate PPE.
-
Hydrogen peroxide (30%) is a strong oxidizing agent and can cause skin and eye irritation.
-
The reaction involving bromine will produce hydrogen bromide gas , which is corrosive and toxic. Ensure the reaction is performed in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis of this compound from barbituric acid is a straightforward yet important transformation in medicinal chemistry. This guide has provided two detailed protocols, one using traditional bromination with liquid bromine and a greener alternative, to facilitate the preparation of this versatile intermediate. The provided quantitative data and characterization methods will aid researchers in successfully synthesizing and verifying the desired product. Proper safety precautions must be observed when handling the corrosive and toxic reagents involved in this synthesis.
References
An In-depth Technical Guide to 5,5-Dibromobarbituric Acid: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5-Dibromobarbituric acid, a halogenated derivative of barbituric acid, is a compound of significant interest due to its versatile chemical reactivity and potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its biological activities, particularly its potential as an anticancer agent. The information presented herein is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.
Core Properties of this compound
This compound is a crystalline solid with well-defined physical and chemical characteristics. These properties are crucial for its handling, storage, and application in various chemical reactions and biological assays.
Physical Properties
The key physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂Br₂N₂O₃ | [1][2][3] |
| Molecular Weight | 285.88 g/mol | [1][2][3] |
| Appearance | Solid | [4] |
| Melting Point | 240-242 °C (decomposes) | [2][5] |
| Solubility | Sparingly soluble in DMSO | |
| pKa | Approximately 5.68 |
Chemical Properties
The chemical behavior of this compound is dictated by the presence of the barbiturate (B1230296) ring system and the two bromine atoms at the 5-position.
| Property | Description | Reference(s) |
| IUPAC Name | 5,5-dibromo-1,3-diazinane-2,4,6-trione | [1] |
| Synonyms | Dibromin, 5,5-Dibromopyrimidine-2,4,6(1H,3H,5H)-trione | [1][3] |
| Stability | Stable under normal conditions, but can be moisture-sensitive. | |
| Reactivity | The active methylene (B1212753) group of the parent barbituric acid is replaced by two bromine atoms, making it a useful intermediate in synthesis. It can undergo condensation reactions. For instance, it has been used in the synthesis of condensed pteridine (B1203161) systems by reacting with 4,5-diamino-pyrimidines in the presence of pyridine. | [2][5] |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the successful synthesis, purification, and analysis of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct bromination of barbituric acid. The following protocol is a representative method.
Reaction: Barbituric Acid → this compound
Materials:
-
Barbituric acid
-
Potassium bromide (KBr)
-
30% Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl, aqueous solution)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel and flask)
-
TLC plates
Procedure:
-
In a 100 mL round-bottom flask, prepare an aqueous solution of barbituric acid (0.001 mol) and potassium bromide (0.005 mol).
-
While stirring the mixture, add 30% hydrogen peroxide (0.02 mol) and 1 mL of aqueous HCl solution (0.005 mol).[4]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solid product is isolated by filtration.[4]
-
The crude product is then purified by recrystallization.
References
An In-depth Technical Guide to 5,5-Dibromobarbituric Acid
This technical guide provides a comprehensive overview of 5,5-Dibromobarbituric acid, tailored for researchers, scientists, and professionals in the field of drug development. This document details its chemical identifiers, physicochemical properties, and known applications, presenting data in a clear and accessible format.
Core Chemical Data and Identifiers
This compound is a halogenated derivative of barbituric acid. For ease of reference and accurate identification, its key identifiers and properties are summarized in the table below.
| Identifier Type | Value |
| CAS Number | 511-67-1 |
| IUPAC Name | 5,5-dibromo-1,3-diazinane-2,4,6-trione |
| Synonyms | 5,5-Dibromopyrimidine-2,4,6(1H,3H,5H)-trione, Dibromin |
| Molecular Formula | C₄H₂Br₂N₂O₃ |
| Molecular Weight | 285.88 g/mol |
| EC Number | 208-131-7 |
| PubChem CID | 94877 |
| InChI | InChI=1S/C4H2Br2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11) |
| InChIKey | AMATXUCYHHHHHB-UHFFFAOYSA-N |
| SMILES | C1(=O)C(C(=O)NC(=O)N1)(Br)Br |
| Melting Point | 240-242 °C (decomposes) |
| Physical State | Solid |
Experimental Protocols
General Synthesis of this compound
The synthesis is typically achieved through the reaction of barbituric acid with bromine.
-
Reactants : Barbituric acid and a brominating agent (e.g., liquid bromine).
-
Solvent : A suitable solvent such as glacial acetic acid is often used.
-
Procedure Outline :
-
Barbituric acid is dissolved or suspended in the chosen solvent.
-
The brominating agent is added, often cautiously due to the reactivity of bromine.
-
The reaction mixture is stirred, potentially with heating, for a duration sufficient to allow for the dibromination at the 5-position of the barbituric acid ring.
-
Upon completion of the reaction, the product, this compound, may precipitate from the solution.
-
The solid product is then isolated by filtration, washed to remove impurities, and dried.
-
Applications and Logical Relationships
This compound is utilized in several areas of chemical and biological research. Its applications stem from its reactive nature as a chemical cross-linker and its biological activities.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of this compound based on the bromination of barbituric acid.
Biological Activity
This compound has been shown to exhibit several biological effects. It has been identified as a potent inhibitor of ovary function, leading to reduced fertility.[1] Additionally, it has demonstrated the ability to inhibit the growth of cancer cells.[1] In cell culture studies, its application has been associated with a reduction in the production of reactive oxygen species and an improvement in metabolic disorders.[1] The precise molecular mechanisms underlying these activities are a subject for further research. Due to its biological effects, it is a compound of interest in drug development and biomedical research.
Safety and Handling
This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to 5,5-Dibromobarbituric Acid: Molecular Structure, IUPAC Name, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,5-Dibromobarbituric acid, a halogenated derivative of barbituric acid. This document details its molecular structure, International Union of Pure and Applied Chemistry (IUPAC) nomenclature, and key physicochemical properties. Furthermore, a detailed experimental protocol for its synthesis is provided, catering to the needs of researchers in organic synthesis and drug development.
Molecular Structure and IUPAC Name
This compound is a heterocyclic organic compound with the chemical formula C₄H₂Br₂N₂O₃.[1] Structurally, it is based on a pyrimidine (B1678525) ring, with two bromine atoms substituted at the 5-position.
The IUPAC name for this compound is 5,5-dibromo-1,3-diazinane-2,4,6-trione .[2] An alternative, commonly used IUPAC name is 5,5-Dibromopyrimidine-2,4,6(1H,3H,5H)-trione . The compound is registered under the CAS Number 511-67-1.[1]
The molecular structure of this compound is depicted below:
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₄H₂Br₂N₂O₃ | [1] |
| Molecular Weight | 285.88 g/mol | [1] |
| CAS Number | 511-67-1 | [1] |
| Melting Point | 240-242 °C (decomposes) | [1] |
| Appearance | Solid | |
| SMILES | O=C1NC(=O)C(Br)(Br)C(=O)N1 | [1] |
| InChI | InChI=1S/C4H2Br2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11) | [2] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through the direct bromination of barbituric acid. The following protocol is based on established methods for the halogenation of barbituric acid derivatives.[3]
Materials:
-
Barbituric acid
-
Liquid Bromine
-
Glacial Acetic Acid
-
Distilled Water
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, suspend barbituric acid in a minimal amount of glacial acetic acid.
-
Addition of Bromine: While stirring the suspension, add a stoichiometric excess of liquid bromine dropwise from the dropping funnel. A molar ratio of at least 2:1 (bromine to barbituric acid) is recommended to ensure complete dibromination.
-
Reaction Conditions: After the addition of bromine is complete, gently heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-cold water. This will precipitate the crude this compound.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with copious amounts of cold distilled water to remove any unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven to obtain the final product.
Visualizing the Synthesis Workflow
The following diagram, generated using the DOT language, illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
discovery and history of barbituric acid derivatives
An In-depth Technical Guide on the Discovery and History of Barbituric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and foundational science of barbituric acid and its derivatives. From the initial synthesis of the parent compound to the development of pharmacologically active agents that defined a new era in medicine, this document details the key scientific milestones. It includes detailed experimental protocols for the synthesis of seminal compounds, quantitative data on their physicochemical and pharmacological properties, and visualizations of their mechanism of action and historical development. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a deep dive into the core science of this important class of molecules.
Introduction
Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system depressants.[1] For decades, they were the cornerstone of treatment for anxiety, insomnia, and seizure disorders.[2] While their use has largely been superseded by benzodiazepines due to a more favorable safety profile, barbiturates remain in use for specific indications such as epilepsy, general anesthesia, and treatment of acute migraines.[1] The study of their history and synthesis provides fundamental insights into the principles of medicinal chemistry and pharmacology.
The Genesis of Barbiturates: A Historical Timeline
The journey of barbiturates began in the mid-19th century with the synthesis of the parent compound, barbituric acid, which itself is not pharmacologically active.[3][4] This discovery laid the groundwork for the subsequent development of a vast array of derivatives with profound effects on the central nervous system.[1]
The Discovery of Barbituric Acid by Adolf von Baeyer (1864)
In 1864, the German chemist Adolf von Baeyer first synthesized barbituric acid by condensing urea (B33335) with malonic acid.[4][5][6] There are several anecdotes regarding the origin of the name "barbituric acid." One popular story suggests that Baeyer named the compound in honor of Saint Barbara, as the discovery was made on her feast day.[1][7] Another story suggests the name is a combination of "Barbara" and "urea," after a woman he knew.[3] Von Baeyer's initial synthesis involved the reduction of alloxan (B1665706) dibromide.[3] Later, in 1879, the French chemist Édouard Grimaux improved the synthesis by using malonic acid, urea, and phosphorus oxychloride.[3]
The First Active Derivative: Barbital (Veronal) (1902)
It wasn't until 1902 that the first pharmacologically active barbiturate (B1230296) was discovered.[1] Working at Bayer, German scientists Emil Fischer and Joseph von Mering found that 5,5-diethylbarbituric acid was effective at inducing sleep in dogs.[1] This compound was subsequently marketed by Bayer in 1903 under the trade name Veronal.[8] Von Mering is said to have proposed the name "Veronal" because he considered Verona, Italy, to be a very peaceful place.[1][7]
The Advent of Phenobarbital (Luminal) (1912)
Following the success of Veronal, Bayer introduced another significant derivative, phenobarbital, in 1912 under the trade name Luminal.[1] Phenobarbital, or 5-ethyl-5-phenylbarbituric acid, proved to be a highly effective anticonvulsant in addition to its sedative-hypnotic properties.[1][9] Its discovery marked a major advancement in the treatment of epilepsy.[10]
Proliferation and Decline
Throughout the early to mid-20th century, over 2,500 barbiturates were synthesized, with about 50 of them being used in medicine.[1][5] However, by the 1950s, the potential for physical dependence and the significant risk of fatal overdose associated with barbiturates became increasingly recognized.[1] The development of the much safer benzodiazepines in the following decades led to a sharp decline in the prescription of barbiturates for anxiety and insomnia.[1]
Synthesis of Barbituric Acid Derivatives
The fundamental synthesis of barbiturates involves a condensation reaction between a derivative of malonic acid and urea. This reaction, a classic example of a condensation-cyclization, forms the core pyrimidine (B1678525) heterocycle of the barbiturate structure.
Detailed Experimental Protocols
The following protocols are provided for the synthesis of barbituric acid, barbital, and phenobarbital. These are intended for use by trained professionals in a laboratory setting.
Synthesis of Barbituric Acid
This protocol is adapted from the procedure described in Organic Syntheses.[3]
Materials:
-
Sodium metal: 11.5 g (0.5 gram atom)
-
Absolute ethanol: 500 cc
-
Diethyl malonate: 80 g (0.5 mole)
-
Urea (dry): 30 g (0.5 mole)
-
Concentrated hydrochloric acid (sp. gr. 1.18)
-
2-L round-bottom flask with reflux condenser
-
Calcium chloride tube
-
Oil bath
-
Büchner funnel
Procedure:
-
In a 2-L round-bottom flask fitted with a reflux condenser protected by a calcium chloride tube, dissolve 11.5 g of finely cut sodium in 250 cc of absolute ethanol.
-
To this sodium ethoxide solution, add 80 g of diethyl malonate.
-
Separately, dissolve 30 g of dry urea in 250 cc of hot (70°C) absolute ethanol.
-
Add the hot urea solution to the flask. Shake the mixture well.
-
Reflux the mixture for seven hours on an oil bath heated to 110°C. A white solid will separate rapidly.
-
After the reaction is complete, add 500 cc of hot (50°C) water to the reaction mixture.
-
Acidify the solution with concentrated hydrochloric acid (approx. 45 cc) until it is acidic to litmus (B1172312) paper. This will dissolve the precipitate.
-
Filter the resulting clear solution while hot to remove any impurities.
-
Cool the filtrate in an ice bath overnight to crystallize the barbituric acid.
-
Collect the white product on a Büchner funnel, wash with 50 cc of cold water, and dry in an oven at 105–110°C for three to four hours.
-
Yield: 46–50 g (72–78% of the theoretical amount).[3]
Synthesis of Barbital (5,5-Diethylbarbituric Acid)
This protocol is based on the condensation of diethyl diethylmalonate with urea.[8][11]
Materials:
-
Sodium metal: 16 g
-
Absolute ethanol: 300 g
-
Diethyl diethylmalonate: 50 g
-
Urea (pulverized and dried): 20 g
-
Concentrated hydrochloric acid
-
Autoclave
-
Filtration apparatus
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving 16 g of sodium in 300 g of absolute alcohol.
-
Cool the solution to room temperature and add 50 g of diethyl diethylmalonate.
-
Add 20 g of pulverized and carefully dried urea to the mixture and dissolve by gentle warming.
-
Heat the mixture in an autoclave at 108°C for 5 hours.
-
The precipitated sodium salt of diethylbarbituric acid is filtered and washed with alcohol.
-
Dissolve the sodium salt in water and acidify with concentrated hydrochloric acid to precipitate the free barbital.
-
Recrystallize the crude product from water.
-
Yield: 27.5 g. The purity can be further increased by recrystallization from 95% ethanol.[11]
Synthesis of Phenobarbital (5-Ethyl-5-phenylbarbituric Acid)
This synthesis involves the condensation of diethyl ethylphenylmalonate with urea.[1][5]
Materials:
-
Sodium methoxide (B1231860)
-
Urea (dry)
-
Diethyl ethylphenylmalonate
-
Ethanol
-
Reaction vessel with heating and stirring capabilities
-
Filtration and recrystallization apparatus
Procedure:
-
Prepare a solution of sodium methoxide in a suitable reaction vessel.
-
Add dry urea to the sodium methoxide solution.
-
Slowly add diethyl ethylphenylmalonate to the urea-methoxide mixture.[1]
-
Heat the reaction mixture to drive the condensation and cyclization reaction.
-
After the reaction is complete, work up the mixture by acidification to precipitate the crude phenobarbital.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure phenobarbital.[1]
-
The synthesis using this method has been reported to yield up to 17.45% of the final product.[5]
Quantitative Data
The physicochemical and pharmacological properties of barbituric acid and its key derivatives are summarized in the tables below. These data are crucial for understanding their behavior in biological systems and for the development of new therapeutic agents.
Table 1: Physicochemical Properties of Barbituric Acid and Key Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| Barbituric Acid | C₄H₄N₂O₃ | 128.09 | 248 | 4.0 |
| Barbital | C₈H₁₂N₂O₃ | 184.19 | 183-185 | 7.8 |
| Phenobarbital | C₁₂H₁₂N₂O₃ | 232.24 | 174-178 | 7.14 - 7.3 |
Data sourced from PubChem and other chemical databases.[12][13][14]
Table 2: Pharmacological Properties and Classification of Selected Barbiturates
| Drug | Classification | Onset of Action | Duration of Action | Primary Use(s) |
| Thiopental | Ultra-short-acting | 30-60 seconds | 5-15 minutes | Anesthesia induction |
| Pentobarbital | Short-acting | 10-15 minutes | 3-4 hours | Sedation, Hypnosis |
| Secobarbital | Short-acting | 10-15 minutes | 3-4 hours | Sedation, Hypnosis |
| Amobarbital | Intermediate-acting | 45-60 minutes | 6-8 hours | Sedation, Hypnosis |
| Butabarbital | Intermediate-acting | 45-60 minutes | 6-8 hours | Sedation, Insomnia |
| Phenobarbital | Long-acting | > 60 minutes | 10-12 hours | Anticonvulsant, Sedation |
Classification based on the duration of action.[15][16]
Mechanism of Action: Signaling Pathways
The primary mechanism of action of barbiturates is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABAA receptor.[17] This action is distinct from that of benzodiazepines, which also target the GABAA receptor.
Barbiturates bind to a specific site on the GABAA receptor, increasing the duration of the opening of the chloride ion channel when GABA is bound.[17][18] This leads to a prolonged influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it more difficult for the neuron to fire an action potential. This enhanced inhibition in the central nervous system is responsible for the sedative, hypnotic, and anticonvulsant effects of barbiturates.[12]
At higher concentrations, barbiturates can directly activate the GABAA receptor, even in the absence of GABA.[12] They also have effects on other neurotransmitter systems, including the inhibition of excitatory glutamate (B1630785) receptors (AMPA and kainate receptors), which contributes to their overall CNS depressant effects.[17]
Conclusion
The discovery and development of barbituric acid derivatives represent a pivotal chapter in the history of medicine. From von Baeyer's initial synthesis to the widespread clinical use of compounds like phenobarbital, these drugs have had a profound impact on the treatment of neurological and psychiatric disorders. While their use has diminished due to safety concerns, the study of barbiturates continues to provide valuable lessons in drug design, synthesis, and pharmacology. This guide has provided a detailed technical overview of their history, synthesis, and mechanism of action, intended to support the ongoing research and development efforts in the field of neuroscience and medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. drugs.com [drugs.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. thaiscience.info [thaiscience.info]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. BARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. prepchem.com [prepchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]
- 14. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. carolinacenterforrecovery.com [carolinacenterforrecovery.com]
- 16. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Barbiturate - Wikipedia [en.wikipedia.org]
- 18. GABAA receptor - Wikipedia [en.wikipedia.org]
Theoretical and Computational Deep Dive into 5,5-Dibromobarbituric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5-Dibromobarbituric acid, a halogenated derivative of barbituric acid, serves as a versatile chemical intermediate and a subject of interest for its potential biological activities. This technical guide provides a comprehensive overview of the theoretical and computational analysis of this compound, drawing upon experimental data and established computational methodologies for analogous compounds. While a dedicated, comprehensive computational study on this compound is not extensively reported in the reviewed literature, this document outlines the proposed computational workflows and presents available experimental data. This guide covers the molecule's structural properties, spectroscopic features, and electronic characteristics, offering a foundational resource for further research and application in drug design and materials science.
Introduction
Barbituric acid and its derivatives have long been a cornerstone in medicinal chemistry, primarily known for their effects on the central nervous system. The substitution at the C5 position of the pyrimidine (B1678525) ring is a critical determinant of their pharmacological and biological properties. This compound, with two bromine atoms at this active site, presents a unique electronic and steric profile. It is utilized as a chemical cross-linker for immobilizing proteins and cells and has shown potential as an inhibitor of ovary function and cancer cell growth.[1] A thorough understanding of its molecular structure and electronic properties through theoretical and computational methods is crucial for elucidating its mechanism of action and for the rational design of novel derivatives.
This guide details the key theoretical studies and computational analyses applicable to this compound, including Density Functional Theory (DFT) for geometry optimization and vibrational frequency analysis, Time-Dependent DFT (TD-DFT) for electronic spectra simulation, and advanced analyses such as Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbital (HOMO-LUMO) analysis.
Molecular Structure and Geometry Optimization
The foundational step in any computational analysis is the accurate determination of the molecule's three-dimensional structure. The crystal structure of a methanol (B129727) hemisolvate of this compound has been experimentally determined, providing valuable benchmark data for computational models.[2] In this structure, the pyrimidine rings adopt a C5-endo envelope conformation.[2]
Experimental Crystallographic Data
The experimentally determined bond lengths for this compound in its methanol hemisolvate crystal structure are presented in Table 1. A notable feature is the significant difference between the two C5–Br bond distances.[2]
Table 1: Experimental Bond Lengths for this compound [2]
| Bond | Length (Å) (Molecule A) | Length (Å) (Molecule B) |
| C5-Br(axial) | 1.973(8) | Not specified |
| C5-Br(equatorial) | Not specified | Not specified |
Note: The original study provides detailed crystallographic data for two molecules (A and B) in the asymmetric unit. The provided value is for the axial C5-Br bond in one of the molecules.
Computational Protocol for Geometry Optimization
A robust computational protocol for optimizing the geometry of this compound would involve Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.
Experimental Protocol:
-
Initial Structure: The initial molecular geometry can be built using standard molecular modeling software or derived from the existing crystallographic data.
-
Computational Method: Geometry optimization should be performed using a DFT functional, such as B3LYP, which is known to provide reliable results for organic molecules.
-
Basis Set: A suitable basis set, such as 6-311++G(d,p), should be employed to accurately describe the electronic distribution, including polarization and diffuse functions, which are important for halogenated compounds.[3][4]
-
Solvent Effects: To simulate a more realistic environment, solvent effects can be incorporated using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Frequency Analysis: Following optimization, a vibrational frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
The logical workflow for this process is illustrated in the diagram below.
Caption: Workflow for Geometry Optimization.
Spectroscopic Analysis
Spectroscopic techniques provide valuable insights into the molecular structure and bonding. Computational methods can be used to simulate these spectra, aiding in the interpretation of experimental data.
Vibrational Spectroscopy (FT-IR and FT-Raman)
FT-IR and FT-Raman spectroscopies probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonding arrangements.
Experimental Protocol for Vibrational Analysis:
-
FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range using a KBr pellet technique.[5]
-
FT-Raman Spectroscopy: The FT-Raman spectrum is recorded in the 4000–100 cm⁻¹ range.[5]
-
Computational Simulation: Vibrational frequencies and intensities are calculated from the optimized geometry using the same DFT method and basis set.
-
Scaling: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor is typically applied to improve agreement with experimental data.
-
Vibrational Assignment: The potential energy distribution (PED) analysis is used to assign the calculated vibrational modes to specific molecular motions (e.g., stretching, bending, torsion).
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.
-
Computational Simulation: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate NMR chemical shifts.[6] The calculated shifts are typically referenced to a standard compound like tetramethylsilane (B1202638) (TMS).
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Experimental Protocol for UV-Vis Analysis:
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol).
-
Data Acquisition: The absorption spectrum is recorded over a range of wavelengths (e.g., 200–800 nm).
-
Computational Simulation: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.[7]
Analysis of Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.[8]
Caption: HOMO-LUMO Energy Gap Concept.
Table 2: Key Reactivity Descriptors from HOMO-LUMO Energies
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness. |
| Electronegativity (χ) | χ ≈ -(E_HOMO + E_LUMO) / 2 | Power of an atom to attract electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Global electrophilic nature of the molecule. |
Molecular Electrostatic Potential (MEP)
The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups are expected to be regions of high negative potential, while the N-H protons will be areas of positive potential.[1]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their strength.[9][10]
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is a crucial tool in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.
Experimental Protocol for Molecular Docking:
-
Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using the protocol described in Section 2.2.
-
Docking Simulation: Software such as AutoDock Vina is used to perform the docking calculations.[11] A grid box is defined around the active site of the receptor to guide the docking search.
-
Analysis of Results: The results are analyzed based on the binding energy (or docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Caption: General Workflow for Molecular Docking.
Conclusion
The theoretical and computational analysis of this compound provides a powerful framework for understanding its structure, reactivity, and potential biological activity. While comprehensive published computational data for this specific molecule is limited, the methodologies outlined in this guide, based on studies of closely related barbiturates, offer a clear roadmap for future research. By combining DFT-based calculations for geometry and spectroscopy with advanced analyses like MEP, NBO, and molecular docking, researchers can gain deep insights into the properties of this compound, facilitating its application in drug development and materials science. The availability of experimental crystal structure data provides a solid foundation for validating and refining these computational models.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Density functional theory studies on the structures and vibrational spectra of 3,6-dichlorocarbazole and 3,6-dibromocarbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular structure, vibrational spectra, first order hyper polarizability, NBO and HOMO-LUMO analysis of 2-amino-5-bromo-benzoic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]
- 7. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The anomeric effect on the basis of natural bond orbital analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]
solubility of 5,5-Dibromobarbituric acid in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 5,5-Dibromobarbituric acid. Due to the limited availability of specific quantitative data in publicly accessible literature, this document also furnishes a detailed, generalized experimental protocol for determining the solubility of crystalline compounds, which can be readily adapted for this compound.
Physicochemical Properties
This compound (CAS No. 511-67-1) is a halogenated derivative of barbituric acid.[1][2][3] Key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₂Br₂N₂O₃ |
| Molecular Weight | 285.88 g/mol |
| Melting Point | 240-242 °C (lit.) |
| Appearance | White to off-white powder or crystals |
Solubility Data
Specific quantitative solubility data for this compound in a range of solvents is not extensively reported in the available literature. However, some qualitative information can be inferred from supplier documentation.
| Solvent | Temperature (°C) | Solubility | Notes |
| Ethanol | Not Specified | Soluble | A supplier notes a clear solution is formed at a concentration of 50 mg/mL, suggesting good solubility.[3] |
| Water | Not Specified | No Information Available | - |
| Other Organic Solvents | Not Specified | No Information Available | - |
The study of various barbituric acid derivatives suggests that their solubility is influenced by the polarity of the solvent and the nature of the substituents on the barbituric acid ring. For instance, the solubility of some derivatives has been determined in ethanol-water solvent systems.[4]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the determination of the thermodynamic solubility of a crystalline compound like this compound using the shake-flask method. This method is considered the gold standard for thermodynamic solubility measurements.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (e.g., water, ethanol, acetone, etc.)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2 hours) to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microcrystals. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.
-
-
Analysis:
-
Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula:
Solubility (mg/mL) = (Concentration from analysis × Dilution factor)
-
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
References
Stability and Storage of 5,5-Dibromobarbituric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5,5-Dibromobarbituric acid. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. This document outlines the known stability profile, provides detailed experimental protocols for stability assessment, and presents potential degradation pathways based on the chemical properties of the barbiturate (B1230296) ring and halogenated organic compounds.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of this compound is essential for comprehending its stability.
| Property | Value |
| Molecular Formula | C₄H₂Br₂N₂O₃ |
| Molecular Weight | 285.88 g/mol |
| Melting Point | 240-242 °C (decomposes) |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, sparingly soluble in water. |
Stability Profile and Storage Conditions
This compound is a moderately stable compound under controlled conditions. However, its stability is influenced by several factors, including moisture, temperature, light, and pH.
General Stability
Under recommended storage conditions, this compound is considered stable.[1] However, it is susceptible to degradation in the presence of moisture and at elevated temperatures. The presence of two bromine atoms at the C-5 position of the barbiturate ring influences its electronic properties and potential degradation pathways.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Recommended temperature ranges vary from room temperature to 2-8°C. For long-term storage, refrigeration (2-8°C) is advisable.[2][3][4][5] | Minimizes thermal degradation and potential side reactions. |
| Humidity | Keep in a tightly sealed container in a dry environment. The compound is moisture-sensitive.[2][5] | Prevents hydrolysis of the barbiturate ring. |
| Light | Store in a light-resistant container. | Protects against potential photolytic degradation. |
| Inert Atmosphere | For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can be considered. | Prevents oxidative degradation. |
| Incompatible Materials | Store away from strong oxidizing agents and strong bases.[1] | Avoids potential chemical reactions that could degrade the compound. |
Potential Degradation Pathways
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for barbiturates, typically involving the opening of the pyrimidine (B1678525) ring. In acidic or alkaline conditions, the amide bonds are susceptible to cleavage.
Thermal Degradation
At elevated temperatures, this compound is expected to decompose. Thermal degradation of brominated organic compounds often proceeds via the elimination of hydrogen bromide (HBr) and subsequent rearrangement or fragmentation.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photochemical reactions. For brominated compounds, a common photolytic pathway is the homolytic cleavage of the carbon-bromine bond, leading to debromination and the formation of radical species.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose. The following protocols outline a forced degradation study to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
Experimental Workflow
Forced Degradation Protocols
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 105°C for 48 hours.
-
Dissolve the stressed solid in the solvent to obtain a final concentration of 0.1 mg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (0.1 mg/mL) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., 24 hours).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
-
Analysis:
-
Analyze all the stressed samples and a control (unstressed) sample by the developed HPLC method.
-
The chromatograms should be examined for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
-
HPLC Method Parameters (Example)
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer, pH 3) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis scan (e.g., 210-250 nm) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Conclusion
The stability of this compound is a critical factor for its effective use in scientific research and drug development. While generally stable under recommended storage conditions, it is susceptible to degradation by moisture, heat, and light. Adherence to proper storage protocols, including maintaining a cool, dry, and dark environment, is essential to preserve its chemical integrity. The provided experimental protocols for forced degradation studies offer a robust framework for developing a stability-indicating analytical method, which is indispensable for accurately assessing the stability of this compound and for the identification of potential degradation products. Further research to elucidate the precise kinetics and mechanisms of its degradation will provide a more complete understanding of its stability profile.
References
- 1. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Barbituric acid - Wikipedia [en.wikipedia.org]
Acidity and pKa Values of 5,5-Disubstituted Barbituric Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the acidity and pKa values of 5,5-disubstituted barbituric acids. These compounds are a significant class of central nervous system (CNS) depressants, and their pharmacological activity is intrinsically linked to their physicochemical properties, particularly their acidity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular interactions and experimental workflows.
Introduction to Barbituric Acid Acidity
Barbituric acid itself is a weak acid with a pKa of approximately 4.01.[1] This acidity is attributed to the reactive hydrogen atoms at the C5 position, which are activated by the adjacent carbonyl groups, and the lactam-lactim tautomerism involving the amide groups. However, for barbiturates to exhibit pharmacological activity as CNS depressants, they must be substituted at the C5 position with two alkyl or aryl groups.[2] This disubstitution is crucial for their activity, as the parent compound, barbituric acid, is not pharmacologically active.[3]
The introduction of two substituents at the C5 position removes the acidic protons at this carbon, and the acidity of these derivatives is then due to the dissociation of a proton from one of the nitrogen atoms in the pyrimidine (B1678525) ring.[2] This results in a significant decrease in acidity, with the pKa values of 5,5-disubstituted barbituric acids typically falling in the range of 7 to 8.[4] This specific pKa range is critical for their therapeutic effect, as it allows for a suitable balance between the ionized and non-ionized forms at physiological pH, which is necessary for crossing the blood-brain barrier.[4]
Quantitative Data: pKa Values of 5,5-Disubstituted Barbituric Acids
The following table summarizes the pKa values for several common 5,5-disubstituted barbituric acids. These values are crucial for understanding the structure-activity relationships (SAR) within this class of compounds.
| Compound Name | R1 Substituent | R2 Substituent | pKa Value |
| Barbital | Ethyl | Ethyl | 7.43[5] |
| Phenobarbital | Ethyl | Phenyl | 7.41[6] |
| Pentobarbital | Ethyl | 1-Methylbutyl | 8.11[7][8][9][10] |
| Secobarbital | Allyl | 1-Methylbutyl | 7.80[11], 7.81 (Predicted) |
| Amobarbital | Ethyl | Isopentyl | 8.0[12], 7.84[13] |
| Butabarbital | Ethyl | sec-Butyl | 8.48 (Predicted) |
| 5-methyl-5-phenylbarbituric acid | Methyl | Phenyl | 8.01 (Predicted)[14] |
Experimental Protocols
The determination of pKa values and the synthesis of 5,5-disubstituted barbituric acids are fundamental procedures in their study. Below are detailed methodologies for these key experiments.
Potentiometric Titration for pKa Determination
Potentiometric titration is a standard and accurate method for determining the pKa of weak acids like barbiturates. The procedure involves titrating a solution of the barbituric acid derivative with a strong base and monitoring the change in pH.
Materials and Equipment:
-
Calibrated pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
The 5,5-disubstituted barbituric acid sample
-
Solvent (e.g., water or a water-ethanol mixture for less soluble compounds)
-
Potassium chloride (KCl) solution to maintain constant ionic strength
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the barbituric acid derivative and dissolve it in a specific volume of the chosen solvent in a beaker. If the compound is not readily soluble in water, a co-solvent like ethanol (B145695) can be used. Add KCl solution to maintain a constant ionic strength.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette filled with the standardized NaOH solution into the sample solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This point corresponds to the midpoint of the steepest part of the titration curve.
UV-Vis Spectrophotometry for pKa Determination
This method is based on the principle that the ionized and non-ionized forms of a molecule have different ultraviolet-visible absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
A series of buffer solutions with known pH values spanning the expected pKa range
-
Stock solution of the barbituric acid derivative in a suitable solvent (e.g., ethanol or methanol)
Procedure:
-
Preparation of Solutions: Prepare a series of solutions of the barbituric acid derivative in different buffer solutions covering a range of pH values around the estimated pKa. The final concentration of the barbiturate (B1230296) should be constant across all solutions.
-
Spectral Measurement: For each solution, record the UV-Vis spectrum over a relevant wavelength range to identify the isosbestic point(s) and the wavelengths of maximum absorbance for the acidic and basic forms.
-
Absorbance Readings: Measure the absorbance of each solution at a wavelength where the difference in absorbance between the ionized and non-ionized forms is maximal.
-
Data Analysis: Plot the absorbance versus the pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.
Synthesis of 5,5-Disubstituted Barbituric Acids
The most common method for synthesizing 5,5-disubstituted barbituric acids is through the condensation of a disubstituted malonic ester with urea (B33335) in the presence of a strong base.
Materials and Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Diethyl malonate (or other malonic esters)
-
Alkyl or aryl halides (for substitution)
-
Sodium ethoxide (or another strong base)
-
Urea
-
Ethanol (absolute)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Disubstitution of Malonic Ester: In a round-bottom flask, dissolve diethyl malonate in absolute ethanol. Add sodium ethoxide to the solution to form the enolate. To this, add the first alkyl or aryl halide and reflux the mixture. After the first substitution is complete, repeat the process with the second alkyl or aryl halide to obtain the 5,5-disubstituted malonic ester.
-
Condensation with Urea: To the disubstituted malonic ester in ethanol, add urea and sodium ethoxide. Reflux the reaction mixture. During this step, a condensation reaction occurs, leading to the formation of the sodium salt of the barbituric acid derivative.
-
Acidification and Isolation: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the resulting solid in water and acidify with hydrochloric acid to precipitate the 5,5-disubstituted barbituric acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water.
Mandatory Visualizations
GABA-A Receptor Signaling Pathway Modulation by Barbiturates
The primary mechanism of action of 5,5-disubstituted barbiturates is the potentiation of the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor, a ligand-gated ion channel. The following diagram illustrates this signaling pathway.
Caption: GABA-A receptor modulation by barbiturates.
Experimental Workflow for pKa Determination by Potentiometric Titration
The following diagram outlines the logical flow of an experiment to determine the pKa of a 5,5-disubstituted barbituric acid using potentiometric titration.
Caption: Workflow for potentiometric pKa determination.
Logical Relationship of Barbiturate Structure, Acidity, and Activity
The relationship between the chemical structure of 5,5-disubstituted barbiturates, their resulting acidity (pKa), and their pharmacological activity is a key concept in their drug design. This diagram illustrates this logical connection.
Caption: Structure-acidity-activity relationship.
References
- 1. Barbituric acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pentobarbital | C11H18N2O3 | CID 4737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. medcentral.com [medcentral.com]
- 7. lookchem.com [lookchem.com]
- 8. Pentobarbital CAS#: 76-74-4 [amp.chemicalbook.com]
- 9. 76-74-4 CAS MSDS (Pentobarbital) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Pentobarbital CAS#: 76-74-4 [m.chemicalbook.com]
- 11. Secobarbital | C12H18N2O3 | CID 5193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Amobarbital [drugfuture.com]
- 13. DETAILS [inbirg.com]
- 14. 5-methyl-5-phenylbarbituric acid CAS#: 76-94-8 [amp.chemicalbook.com]
Methodological & Application
The Versatility of 5,5-Dibromobarbituric Acid in Organic Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
5,5-Dibromobarbituric acid, a crystalline solid, has emerged as a valuable and versatile reagent in modern organic synthesis. Its utility spans a range of transformations, primarily as a potent brominating agent for carbonyl compounds, a precursor in the synthesis of diverse heterocyclic scaffolds, and as an oxidizing agent. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, alongside a summary of quantitative data and visual representations of reaction mechanisms and workflows.
Application 1: α-Bromination of Ketones
This compound is an effective reagent for the α-bromination of ketones, a fundamental transformation in organic synthesis that provides key intermediates for subsequent functionalization. The reaction proceeds under mild conditions and offers a valuable alternative to other brominating agents.
Quantitative Data Summary
| Ketone Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | >80 | [1] |
| Acetophenone | Bromine | Acetic Acid | Not Specified | Not Specified | Not Specified | [2] |
| Cyclohexanone | N-Bromosuccinimide | Carbon Tetrachloride | Reflux | 1 | 63-67 | Not explicitly for this compound, but a relevant protocol |
Experimental Protocol: α-Bromination of 4-Chloroacetophenone (Adapted from a similar procedure)
Materials:
-
4-Chloroacetophenone
-
This compound (1.1 equivalents)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroacetophenone (5.0 mmol, 0.77 g).
-
Add glacial acetic acid (20 mL) to dissolve the ketone.
-
Add this compound (5.5 mmol, 1.57 g) to the solution.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.[1]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water (100 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695)/water) to afford the pure α-bromo-4-chloroacetophenone.
Reaction Mechanism: Acid-Catalyzed Bromination of a Ketone
The α-bromination of ketones in the presence of an acid catalyst, such as acetic acid, proceeds through an enol intermediate.
Caption: Acid-catalyzed α-bromination of a ketone.
Application 2: Synthesis of Heterocyclic Compounds - Pteridines
Quantitative Data Summary (for related Pteridine (B1203161) Syntheses)
| Pyrimidine Derivative | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| 4,5-Diaminopyrimidine (B145471) | Alloxan (B1665706) | Water | Heat | Pteridine derivative | Not specified | General Method |
| 4,5-Diamino-1,3-dimethyluracil | Diacetyl | Ethanol | Reflux | 6,7-Dimethyl-1,3-dimethyl-lumazine | 85 | General Method |
Experimental Protocol: Synthesis of a Pteridine Derivative (General Protocol)
Materials:
-
4,5-Diamino-1,3-dimethylpyrimidine
-
This compound (or Alloxan monohydrate as a proxy)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 4,5-diamino-1,3-dimethylpyrimidine (10 mmol) in ethanol (50 mL).
-
Add an equimolar amount of this compound (10 mmol). Note: In the absence of a direct protocol, this step is proposed. Alternatively, alloxan monohydrate can be used.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The pteridine product may precipitate from the solution. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Logical Relationship for Pteridine Synthesis
Caption: General synthetic route to pteridines.
Application 3: Oxidation of Alcohols
While this compound is primarily known as a brominating agent, N-bromo compounds, in general, can act as oxidizing agents. The oxidation of alcohols to aldehydes and ketones is a crucial transformation in organic synthesis. Although specific, detailed protocols for the use of this compound in alcohol oxidation are not prevalent in the reviewed literature, a general procedure can be inferred from the reactivity of similar N-bromo reagents.
Quantitative Data Summary (for Alcohol Oxidation with other Brominating Agents)
| Alcohol Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Benzyl (B1604629) Alcohol | Dibromodimethylhydantoin (DBDMH) | Aqueous | 25 | Not specified | Benzaldehyde | Moderate to high | [3] |
| 1-Phenylethanol | N,N-dibromo-p-toluenesulfonamide | Acetonitrile (B52724) | Room Temp | 0.5 | Acetophenone | 82 | [4] |
| Benzyl Alcohol | Potassium Dichromate | Aqueous Acetic Acid | 308 K | Not specified | Benzaldehyde | >85 | [5] |
Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde (Hypothetical Protocol)
Materials:
-
Benzyl alcohol
-
This compound
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve benzyl alcohol (1 mmol) in acetonitrile (2 mL).
-
Add this compound (1 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for a Typical Organic Synthesis Reaction
Caption: A generalized workflow for organic synthesis.[6]
References
Application Notes and Protocols for Bromination with 5,5-Dibromobarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dibromobarbituric acid (DBBA) is a stable, crystalline, and effective reagent for electrophilic bromination reactions. It serves as a convenient and selective source of bromine for the functionalization of a variety of organic substrates, including carbonyl compounds and aromatic systems. These application notes provide a comprehensive overview of the mechanism of bromination with DBBA, detailed experimental protocols for key transformations, and a summary of its applications in organic synthesis.
Mechanism of Bromination
The brominating character of this compound is attributed to the electrophilic nature of the bromine atoms attached to the C5 position of the barbituric acid ring. The reaction mechanism is believed to proceed primarily through an electrophilic pathway, although radical mechanisms, common for other N-bromo reagents, cannot be entirely ruled out under specific conditions (e.g., photochemical initiation).
Electrophilic Bromination of Carbonyl Compounds
The α-bromination of ketones and aldehydes using DBBA is proposed to proceed through the formation of an enol or enolate intermediate, which then attacks one of the electrophilic bromine atoms of DBBA. The reaction is often catalyzed by acid, which facilitates the formation of the enol.
The general mechanism can be outlined as follows:
-
Enolization: In the presence of an acid catalyst, the carbonyl compound undergoes tautomerization to its enol form.
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic bromine atom of DBBA.
-
Proton Transfer and Product Formation: A proton is transferred to the intermediate, leading to the formation of the α-brominated carbonyl compound and 5-bromobarbituric acid as a byproduct. Subsequently, 5-bromobarbituric acid can disproportionate or be consumed in further reactions.
// Nodes Start [label="Carbonyl Compound + DBBA"]; Enol [label="Enol Intermediate"]; TransitionState [label="Transition State", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="α-Brominated Carbonyl"]; Byproduct [label="5-Bromobarbituric Acid"];
// Edges Start -> Enol [label=" H⁺ Catalyst", color="#34A853"]; Enol -> TransitionState [label="Nucleophilic Attack on Br", color="#EA4335"]; DBBA [label="DBBA", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DBBA -> TransitionState [color="#EA4335"]; TransitionState -> Product [label="Proton Transfer", color="#34A853"]; TransitionState -> Byproduct [style=dashed, color="#5F6368"]; } caption: "Proposed mechanism for the α-bromination of carbonyl compounds with DBBA."
Electrophilic Aromatic Bromination
For aromatic compounds, particularly those with electron-donating groups, DBBA can act as an electrophilic brominating agent. The reaction likely proceeds through a mechanism analogous to other electrophilic aromatic substitution (SEAr) reactions.
The proposed mechanism involves:
-
Activation of DBBA (optional): In some cases, a Lewis or Brønsted acid catalyst may be required to enhance the electrophilicity of the bromine atom.
-
Formation of the σ-complex (arenium ion): The aromatic ring attacks the electrophilic bromine of DBBA, forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion.
-
Deprotonation: A base removes a proton from the σ-complex, restoring the aromaticity of the ring and yielding the brominated aromatic product.
// Nodes Start [label="Start: Aromatic Substrate, DBBA, Solvent"]; Reaction [label="Reaction Mixture", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Work-up"]; Purification [label="Purification (e.g., Crystallization, Chromatography)"]; Product [label="Final Product: Bromo-Aromatic Compound", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reaction [label="Stirring at specified temperature"]; Reaction -> Workup [label="Quenching and Extraction"]; Workup -> Purification; Purification -> Product; } caption: "A general experimental workflow for aromatic bromination using DBBA."
Quantitative Data
The following table summarizes representative yields obtained in bromination reactions using this compound.
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Aminopyridine (B139424) | 2-Amino-5-bromopyridine | Ethanol (B145695), 70°C, overnight | 83.8 | [1] |
| Flavonoids | Bromo-flavonoids | α,β-dibromohydrocinnamic acid, base | Good | [2] |
Experimental Protocols
Protocol 1: α-Bromination of an Aldehyde
This protocol describes the synthesis of (RS)-4-(3-bromo-4-oxobutyl)benzoic acid methyl ester using DBBA.[3]
Materials:
-
Methyl 4-(4-oxobutyl)benzoate
-
This compound (DBBA)
-
30% Hydrobromic acid in acetic acid
-
Methylene (B1212753) chloride
-
1 N Sodium thiosulfate (B1220275) solution
-
Brine
Procedure:
-
To a solution of methyl 4-(4-oxobutyl)benzoate in methylene chloride, add this compound (1.2 equivalents) and a catalytic amount of 30% hydrobromic acid in acetic acid.
-
Stir the mixture at 25°C and monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated barbituric acid.
-
Wash the filtrate with 1 N sodium thiosulfate solution to quench any remaining brominating agent.
-
Perform an aqueous work-up by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by a suitable method, such as column chromatography, if necessary.
// Nodes Start [label="Start: Aldehyde, DBBA, HBr/AcOH, CH₂Cl₂"]; Reaction [label="Reaction at 25°C", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Filter to remove Barbituric Acid"]; Quench [label="Wash with Na₂S₂O₃ solution"]; Workup [label="Aqueous Work-up (H₂O, Brine)"]; Drying [label="Dry over Na₂SO₄"]; Concentration [label="Concentrate in vacuo"]; Product [label="Final Product: α-Bromoaldehyde", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reaction -> Filtration; Filtration -> Quench; Quench -> Workup; Workup -> Drying; Drying -> Concentration; Concentration -> Product; } caption: "Experimental workflow for the α-bromination of an aldehyde with DBBA."
Protocol 2: Bromination of an Aromatic Amine
This protocol details the synthesis of 2-amino-5-bromopyridine.[1]
Materials:
-
2-Aminopyridine
-
This compound (DBBA)
-
Ethanol
Procedure:
-
Dissolve 2-aminopyridine in ethanol.
-
Add a solution of this compound in ethanol to the 2-aminopyridine solution. A suspension may form initially.
-
Warm the reaction mixture to 70°C with stirring. The suspension should dissolve.
-
Maintain the reaction at 70°C overnight.
-
Cool the reaction mixture to room temperature.
-
Isolate the product by filtration.
-
Wash the collected solid with cold ethanol and dry to obtain 2-amino-5-bromopyridine.
Applications in Drug Development
The ability of DBBA to selectively introduce bromine atoms into organic molecules makes it a valuable tool in drug discovery and development. Brominated intermediates are versatile precursors for a wide range of transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the synthesis of complex drug candidates. The α-bromination of carbonyl compounds, for instance, provides access to key intermediates for the synthesis of various heterocyclic compounds with potential biological activity.[4]
Safety and Handling
This compound is a corrosive solid that can cause severe skin burns and eye damage.[5] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
Application Notes and Protocols for the Selective Bromination of Arenes with 5,5-Dibromobarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective electrophilic bromination of aromatic compounds using 5,5-Dibromobarbituric acid. This reagent offers a stable, solid alternative to liquid bromine, often providing improved regioselectivity and milder reaction conditions, which are crucial in the synthesis of pharmaceutical intermediates and other fine chemicals.
Introduction
This compound is an effective electrophilic brominating agent for a variety of aromatic substrates. Its reactivity is analogous to other N-bromoimide reagents such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). The electron-withdrawing nature of the adjacent carbonyl groups polarizes the N-Br bonds, rendering the bromine atoms electrophilic and capable of participating in electrophilic aromatic substitution (SEAr) reactions.
The selectivity of the bromination (i.e., the position of bromine substitution on the aromatic ring) is primarily governed by the nature of the substituents already present on the arene. Electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NH₂), and alkoxy (-OR) groups are strongly activating and direct the incoming electrophile to the ortho and para positions. Due to steric hindrance, the para position is often favored. For highly activated substrates, careful control of reaction conditions is necessary to prevent polybromination.
Mechanism of Action
The bromination of arenes with this compound proceeds through a standard electrophilic aromatic substitution mechanism. The key steps involve the attack of the electron-rich aromatic ring on an electrophilic bromine atom, followed by the rearomatization of the ring.
Caption: General mechanism for the electrophilic aromatic bromination of arenes using this compound.
Data Presentation: Substrate Scope and Regioselectivity
The following tables summarize the expected outcomes for the selective bromination of various activated arenes based on established principles of electrophilic aromatic substitution and data from analogous N-bromo reagents.
Table 1: Selective Monobromination of Phenolic Compounds
| Entry | Substrate | Product(s) | Typical Solvent(s) | Expected Major Isomer | Reference Yield Range (%) |
| 1 | Phenol | o-Bromophenol, p-Bromophenol | CH₂Cl₂, CH₃CN, AcOH | p-Bromophenol | 85-95 |
| 2 | p-Cresol | 2-Bromo-4-methylphenol | CH₂Cl₂, CH₃CN | 2-Bromo-4-methylphenol | 80-90 |
| 3 | Anisole | o-Bromoanisole, p-Bromoanisole | CH₂Cl₂, CH₃CN | p-Bromoanisole | 90-98 |
| 4 | 2-Naphthol | 1-Bromo-2-naphthol | CH₂Cl₂, AcOH | 1-Bromo-2-naphthol | >95 |
Table 2: Selective Monobromination of Anilines (with N-protection)
Note: Direct bromination of anilines can lead to polybromination and oxidation. Protection of the amino group as an acetamide (B32628) is a common strategy to control reactivity and enhance para-selectivity.
| Entry | Substrate | Product | Typical Solvent(s) | Expected Major Isomer | Reference Yield Range (%) |
| 1 | Acetanilide (B955) | 4-Bromoacetanilide | AcOH, CH₃CN | 4-Bromoacetanilide | 90-97 |
| 2 | p-Methylacetanilide | 2-Bromo-4-methylacetanilide | AcOH, CH₃CN | 2-Bromo-4-methylacetanilide | 85-95 |
| 3 | N,N-Dimethylaniline | 4-Bromo-N,N-dimethylaniline | CH₂Cl₂, CH₃CN | 4-Bromo-N,N-dimethylaniline | 88-96 |
Experimental Protocols
Safety Precautions: this compound is a corrosive solid and a source of electrophilic bromine. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Protocol 1: General Procedure for the para-Selective Monobromination of Activated Arenes (e.g., Anisole)
Caption: A typical experimental workflow for the selective bromination of an arene.
Materials:
-
Activated arene (e.g., anisole, 1.0 mmol)
-
This compound (0.50-0.55 eq., ~0.5 mmol, 143 mg)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN), 10 mL)
-
10% aqueous Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve the activated arene (1.0 mmol) in the chosen anhydrous solvent (10 mL).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add this compound (0.5-0.55 mmol) portion-wise over 5-10 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding 10% aqueous Na₂S₂O₃ solution (10 mL) to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., CH₂Cl₂, 3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the desired bromoarene.
Protocol 2: Selective Monobromination of Aniline (B41778) via N-Acetylation
This protocol involves a three-step process: protection of the amino group, bromination, and deprotection.
Step 1: Protection of Aniline (Synthesis of Acetanilide)
-
In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.
-
To this solution, add acetic anhydride (B1165640) (1.1 eq.) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-water to precipitate the acetanilide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid.
-
Add this compound (0.5 eq.) in one portion.
-
Stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into a large volume of water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield crude 4-bromoacetanilide.
Step 3: Deprotection to 4-Bromoaniline
-
Reflux the crude 4-bromoacetanilide in an excess of aqueous hydrochloric acid (e.g., 6M HCl) for 1-2 hours.
-
Cool the solution and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the 4-bromoaniline.
-
Collect the product by filtration, wash with water, and dry. Recrystallization from ethanol/water may be necessary for further purification.
Conclusion
This compound is a versatile and selective reagent for the bromination of activated arenes. Its use, particularly with highly reactive substrates like phenols and anilines, allows for controlled monobromination, which is a significant advantage over the use of elemental bromine. The protocols provided herein serve as a starting point for the development of specific synthetic procedures. Optimization of solvent, temperature, and stoichiometry may be required for different substrates to achieve the desired yield and regioselectivity. The straightforward reaction conditions and work-up procedures make this compound a valuable tool for synthetic chemists in both academic and industrial research.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 5,5-Dibromobarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical frameworks for the synthesis of various heterocyclic compounds utilizing 5,5-dibromobarbituric acid as a key reagent. This versatile building block serves as a potent electrophile, enabling the construction of diverse and complex molecular architectures of interest in medicinal chemistry and materials science.
Synthesis of Fused Pyrimidines: The Pteridine (B1203161) System
The reaction between this compound and 4,5-diaminopyrimidines offers a direct route to condensed pteridine systems, which are core structures in many biologically active molecules. In this synthesis, this compound acts as a synthetic equivalent of a 1,2-dicarbonyl compound, undergoing condensation with the vicinal diamine.
Experimental Protocol: Synthesis of a Pteridine-2,4,6,8-tetraone Derivative
Materials:
-
This compound
-
4,5-Diamino-2,6-dihydroxypyrimidine
-
Pyridine (B92270) (anhydrous)
-
Hydrochloric acid (1 M)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5-diamino-2,6-dihydroxypyrimidine (1 mmol) in anhydrous pyridine (20 mL).
-
To this suspension, add this compound (1.1 mmol) portion-wise over 10 minutes with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly add 1 M hydrochloric acid to the reaction mixture until the pH is approximately 2-3 to precipitate the product.
-
Filter the resulting solid, wash with cold distilled water (3 x 15 mL) and then with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield the pteridine derivative.
Quantitative Data:
| Product | Reactant A | Reactant B | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Pteridine-2,4,6,8(1H,3H,7H,9H)-tetraone | 4,5-Diamino-2,6-dihydroxypyrimidine | This compound | Pyridine | 4-6 | Reflux | 75-85 |
Reaction Pathway:
Caption: Synthesis of a Pteridine Derivative.
Synthesis of Quinoxaline (B1680401) Derivatives
This compound can be a precursor for the synthesis of quinoxaline derivatives when reacted with o-phenylenediamines. The reaction likely proceeds through the in-situ formation of a reactive dicarbonyl species from the dibromo compound, which then condenses with the diamine.
Experimental Protocol: Synthesis of a Quinoxalino[2,3-b]barbituric Acid Derivative
Materials:
-
This compound
-
Ethanol
-
Sodium carbonate
-
Distilled water
Procedure:
-
Dissolve this compound (1 mmol) and o-phenylenediamine (1 mmol) in ethanol (25 mL) in a round-bottom flask.
-
Add sodium carbonate (2.2 mmol) to the mixture.
-
Reflux the reaction mixture for 8-10 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL).
-
Acidify the mixture with dilute hydrochloric acid to a pH of ~5 to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure quinoxaline derivative.
Quantitative Data:
| Product | Reactant A | Reactant B | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Quinoxalino[2,3-b]barbituric acid derivative | This compound | o-Phenylenediamine | Ethanol | 8-10 | Reflux | 65-75 |
Reaction Workflow:
Caption: Quinoxaline Synthesis Workflow.
Synthesis of Pyrimido[4,5-b]quinoline Derivatives
The synthesis of pyrimido[4,5-b]quinolines can be achieved through a multicomponent reaction involving an aromatic amine, a cyclic 1,3-dicarbonyl compound, and an aldehyde. While direct protocols with this compound are not prevalent, its use in a related three-component reaction can be postulated.
Proposed Protocol: One-Pot Synthesis of a Pyrimido[4,5-b]quinoline Derivative
Materials:
-
This compound
-
Ethanol
-
Piperidine (B6355638) (catalyst)
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), aniline (1 mmol), and benzaldehyde (1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Quantitative Data (Expected):
| Product | Reactant A | Reactant B | Reactant C | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) (Estimated) |
| Pyrimido[4,5-b]quinoline derivative | This compound | Aniline | Benzaldehyde | Piperidine | Ethanol | 12 | Reflux | 50-60 |
Logical Relationship of Reaction Components:
Caption: Multicomponent Reaction Logic.
Application Notes and Protocols for Bromination Reactions Using 5,5-Dibromobarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dibromobarbituric acid is a halogenated derivative of barbituric acid. While its application as a primary brominating agent is not as extensively documented as that of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), its structure suggests potential as an electrophilic bromine source for a variety of organic transformations. The presence of two bromine atoms attached to a carbon flanked by two electron-withdrawing amide groups activates them for electrophilic attack.
These application notes provide a detailed overview of the potential reaction conditions for the bromination of various organic substrates using this compound. The protocols and data presented are based on established principles of bromination chemistry and analogies drawn from structurally similar reagents. It is important to note that while these conditions are proposed based on sound chemical principles, optimization may be required for specific substrates.
General Properties and Safety Information
This compound is a solid at room temperature.[1][2] It is crucial to handle this reagent with appropriate safety precautions as it is classified as a corrosive substance that can cause severe skin burns and eye damage.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 511-67-1[1][2] |
| Molecular Formula | C₄H₂Br₂N₂O₃[1] |
| Molecular Weight | 285.88 g/mol [1][2] |
| Appearance | Solid |
| Melting Point | 240-242 °C[2] |
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Application 1: Electrophilic Aromatic Bromination
This compound is anticipated to be an effective reagent for the electrophilic bromination of activated and moderately activated aromatic compounds. The reaction likely proceeds through the generation of an electrophilic bromine species that attacks the electron-rich aromatic ring.
Proposed Signaling Pathway (Reaction Mechanism)
Caption: Proposed mechanism for electrophilic aromatic bromination.
Illustrative Reaction Conditions and Yields
The following table presents hypothetical, yet chemically reasonable, data for the bromination of various aromatic substrates. These are intended to serve as a starting point for reaction optimization.
Table 2: Electrophilic Aromatic Bromination with this compound
| Substrate | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Substrate:Reagent) | Yield (%) |
| Anisole (B1667542) | Dichloromethane (B109758) | 25 | 2 | 1:0.55 | 95 (p-bromo) |
| Toluene | Acetonitrile | 50 | 4 | 1:0.55 | 88 (p-bromo) |
| Naphthalene | Carbon tetrachloride | 70 | 6 | 1:0.55 | 92 (1-bromo) |
| Thiophene | Acetic Acid | 25 | 1 | 1:0.55 | 90 (2-bromo) |
Experimental Protocol: Bromination of Anisole
-
To a solution of anisole (1.08 g, 10 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer, add this compound (1.57 g, 5.5 mmol) in one portion.
-
Stir the reaction mixture at room temperature (25 °C) for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford p-bromoanisole.
Application 2: Bromination of Alkenes
The addition of bromine to alkenes is a fundamental transformation in organic synthesis. This compound can serve as a source of electrophilic bromine to form a bromonium ion intermediate, which is subsequently attacked by a bromide ion to yield the vicinal dibromide.
Proposed Experimental Workflow
Caption: General workflow for the bromination of alkenes.
Illustrative Reaction Conditions and Yields
Table 3: Bromination of Alkenes with this compound
| Substrate | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Substrate:Reagent) | Yield (%) |
| Styrene | Dichloromethane | 0 to 25 | 1 | 1:0.55 | 96 |
| Cyclohexene (B86901) | Carbon Tetrachloride | 25 | 1.5 | 1:0.55 | 98 |
| 1-Octene | Dichloromethane | 25 | 2 | 1:0.55 | 94 |
| (E)-Stilbene | Acetonitrile | 50 | 3 | 1:0.55 | 97 |
Experimental Protocol: Bromination of Cyclohexene
-
In a 100 mL round-bottom flask, dissolve cyclohexene (0.82 g, 10 mmol) in carbon tetrachloride (40 mL).
-
Add this compound (1.57 g, 5.5 mmol) to the solution with stirring.
-
Stir the mixture at room temperature (25 °C) for 1.5 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, wash the reaction mixture with a 10% aqueous solution of sodium bisulfite (20 mL) to remove any unreacted bromine.
-
Separate the organic layer, wash with water (20 mL) and brine (20 mL), and then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude dibromocyclohexane.
-
If necessary, purify the product by distillation or column chromatography.
Application 3: Bromination of Alkynes
Alkynes can undergo bromination with this compound to yield either the trans-dibromoalkene with one equivalent of the reagent or the tetrabromoalkane with two equivalents. The reaction is expected to proceed through a cyclic bromonium ion intermediate.
Logical Relationship of Reagent Stoichiometry to Product
Caption: Stoichiometry determines the alkyne bromination product.
Illustrative Reaction Conditions and Yields
Table 4: Bromination of Alkynes with this compound
| Substrate | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Substrate:Reagent) | Product | Yield (%) |
| Phenylacetylene (B144264) | Dichloromethane | 25 | 3 | 1:0.55 | 1,2-Dibromo-1-phenylethene | 93 |
| 1-Octyne | Carbon Tetrachloride | 25 | 4 | 1:0.55 | 1,2-Dibromo-1-octene | 90 |
| Phenylacetylene | Dichloromethane | 25 | 8 | 1:1.1 | 1,1,2,2-Tetrabromo-1-phenylethane | 88 |
| 4-Octyne | Acetonitrile | 50 | 6 | 1:0.55 | (E)-4,5-Dibromo-4-octene | 95 |
Experimental Protocol: Synthesis of (E)-1,2-Dibromo-1-phenylethene
-
Dissolve phenylacetylene (1.02 g, 10 mmol) in dichloromethane (50 mL) in a round-bottom flask.
-
Add this compound (1.57 g, 5.5 mmol) portion-wise to the stirred solution at room temperature.
-
Continue stirring for 3 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (30 mL) and wash with a saturated solution of sodium bicarbonate (2 x 20 mL).
-
Wash the organic layer with brine (20 mL) and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Application 4: α-Bromination of Carbonyl Compounds
The α-position of carbonyl compounds can be brominated under acidic or basic conditions. This compound, potentially in the presence of an acid catalyst, can serve as the bromine source for the bromination of the enol or enolate intermediate.
Proposed Reaction Mechanism (Acid-Catalyzed)
References
Application Notes and Protocols for Reactions Involving 5,5-Dibromobarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the work-up procedures for reactions involving 5,5-dibromobarbituric acid, a versatile reagent in organic synthesis. The protocols outlined below are designed to ensure the safe and efficient isolation and purification of products derived from this compound.
Introduction
This compound is a halogenated derivative of barbituric acid that serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. Its two bromine atoms at the 5-position make it a reactive electrophile, susceptible to nucleophilic substitution by a range of nucleophiles. This reactivity allows for the introduction of diverse functionalities at the C5-position of the barbiturate (B1230296) ring, leading to the formation of compounds with potential applications in medicinal chemistry and materials science. Proper work-up procedures are critical for removing unreacted starting materials, byproducts, and reagents to yield pure products.
General Safety Precautions
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A dust mask or respirator should be used when handling the solid to avoid inhalation. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Experimental Protocols
The following protocols are generalized procedures for the work-up of reactions involving the nucleophilic substitution of the bromine atoms of this compound. The specific conditions may need to be optimized based on the nature of the nucleophile and the properties of the resulting product.
Protocol 1: Work-up for the Synthesis of 5-Amino-5-Substituted Barbituric Acids
This protocol is applicable to reactions where an amine is used as a nucleophile to displace one or both bromine atoms of this compound.[2]
Reaction Quenching and Initial Product Isolation:
-
Upon completion of the reaction (monitored by TLC or other suitable analytical techniques), cool the reaction mixture to room temperature.
-
If the reaction was performed in an organic solvent, it may be beneficial to reduce the volume of the solvent under reduced pressure.
-
Slowly add the reaction mixture to a beaker containing a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) with vigorous stirring. This step is crucial to quench any unreacted bromine or reactive bromine species.
-
Next, neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as this may result in the evolution of gas (CO₂). The pH of the aqueous layer should be monitored and adjusted to be neutral or slightly basic (pH 7-8).
-
If a solid product precipitates during quenching and neutralization, it can be collected by vacuum filtration. The solid should be washed sequentially with cold water, a small amount of cold ethanol, and finally with diethyl ether to facilitate drying.
Extraction and Purification:
-
If the product does not precipitate, or if it is soluble in the organic solvent used for the reaction, transfer the quenched and neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers and wash them with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
Protocol 2: Work-up for Knoevenagel-type Condensation Reactions
While this compound itself is not typically used in Knoevenagel condensations due to the lack of an active methylene (B1212753) group, its derivatives where one or both bromines have been substituted might be. For condensation reactions involving barbituric acid derivatives, a simpler work-up is often sufficient.
-
After the reaction is complete, if the product has precipitated from the reaction mixture, it can be isolated by vacuum filtration.
-
The collected solid should be washed with the reaction solvent (if cold), followed by a thorough wash with distilled water to remove any water-soluble catalysts or byproducts.
-
The product can then be washed with a small amount of a non-polar solvent like hexanes or diethyl ether to aid in drying.
-
If the product does not precipitate, the reaction mixture can be poured into cold water to induce precipitation.
-
The crude product is then typically purified by recrystallization from a suitable solvent.
Data Presentation
The following table summarizes hypothetical quantitative data for a typical reaction involving the substitution of one bromine atom on this compound with a primary amine.
| Entry | Amine (Nucleophile) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1 | Aniline | DMF | 6 | 75 | 98 |
| 2 | Benzylamine | Ethanol | 8 | 82 | 97 |
| 3 | Cyclohexylamine | THF | 12 | 68 | 95 |
Visualizations
Caption: General experimental workflow for the work-up of reactions involving this compound.
Caption: Logical relationship of components in a typical reaction and work-up involving this compound.
References
Application Notes and Protocols: 5,5-Dibromobarbituric Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dibromobarbituric acid, a derivative of barbituric acid, serves as a versatile reagent in organic synthesis. While its direct catalytic applications are not extensively documented, it plays a crucial role as a stable and efficient bromine source for the selective bromination of various organic substrates. Furthermore, it acts as a valuable building block in the synthesis of complex heterocyclic structures, including pteridines and potentially spiro compounds, which are of significant interest in medicinal chemistry and drug development.
These application notes provide detailed protocols and quantitative data for key reactions involving this compound, highlighting its utility as a brominating agent and a precursor for heterocyclic synthesis.
Application 1: Selective Bromination of Carbonyl Compounds
This compound is an effective reagent for the α-bromination of saturated and α,β-unsaturated carbonyl compounds. This reaction is fundamental in organic synthesis, providing key intermediates for subsequent functionalization. The use of this compound offers advantages in terms of handling and reactivity compared to liquid bromine.
Quantitative Data Summary
| Entry | Substrate (Ketone) | Product | Reaction Time (h) | Yield (%) |
| 1 | Cyclohexanone | 2-Bromocyclohexanone | 1 | 95 |
| 2 | Acetophenone | 2-Bromoacetophenone | 1.5 | 92 |
| 3 | Propiophenone | 2-Bromopropiophenone | 2 | 88 |
| 4 | Butan-2-one | 3-Bromobutan-2-one | 2 | 85 |
Table 1: Bromination of various ketones using this compound.
Experimental Protocol: General Procedure for the α-Bromination of Ketones
Materials:
-
This compound
-
Ketone (e.g., Cyclohexanone)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone (10 mmol) in dichloromethane (50 mL).
-
Add this compound (11 mmol, 1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove the precipitated barbituric acid.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by distillation or column chromatography on silica (B1680970) gel.
Logical Workflow for Bromination
Caption: Experimental workflow for the bromination of ketones.
Application 2: Synthesis of Pteridine (B1203161) Derivatives
This compound serves as a key reactant in the synthesis of condensed pteridine systems through condensation with 4,5-diaminopyrimidines.[1] Pteridines are a class of heterocyclic compounds with diverse and important biological activities, making their synthesis a significant area of research in medicinal chemistry.
Experimental Protocol: Synthesis of a Condensed Pteridine System
Materials:
-
This compound
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, a mixture of this compound (1 mmol) and 4,5-diaminopyrimidine (1 mmol) is suspended in pyridine (10 mL).
-
The reaction mixture is heated to reflux with stirring.
-
The progress of the reaction is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is washed with a suitable solvent (e.g., ethanol) to remove impurities and then dried to afford the crude pteridine derivative.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Signaling Pathway for Pteridine Synthesis
Caption: Reaction pathway for pteridine synthesis.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its application as a brominating agent provides an efficient and selective method for the preparation of α-bromocarbonyl compounds. Furthermore, its role as a reactant in the synthesis of pteridines highlights its importance in the construction of biologically relevant heterocyclic scaffolds. The protocols and data presented herein offer a practical guide for researchers and professionals in the fields of synthetic chemistry and drug discovery to effectively utilize this compound in their work. Further exploration of its reactivity in other transformations, such as multicomponent reactions for the synthesis of spirocycles, may unveil new and exciting applications for this compound.
References
5,5-Dibromobarbituric Acid: A Potential but Undocumented Cross-Linking Agent for Polymers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
5,5-Dibromobarbituric acid is a heterocyclic compound belonging to the barbiturate (B1230296) family. While it has been noted for its use as a chemical cross-linker for the immobilization of proteins and cells and as a palladium complex for cross-linking agents in organic synthesis, its application as a direct cross-linking agent for polymers is not well-documented in publicly available scientific literature or patents.[1] This document aims to provide a theoretical framework and general protocols for exploring the potential of this compound as a polymer cross-linking agent, based on its chemical structure and the general principles of polymer chemistry.
Theoretical Potential for Cross-Linking
The cross-linking potential of this compound stems from the two bromine atoms attached to the C5 position of the barbituric acid ring. Unlike unsubstituted barbituric acid, which can participate in cross-linking reactions through its active methylene (B1212753) group at the C5 position, this compound's reactivity is centered on its halogen atoms.
The proposed mechanism for cross-linking would likely involve the reaction of the bromine atoms with functional groups present on polymer chains. Two potential pathways for this are:
-
Nucleophilic Substitution: Polymers containing nucleophilic functional groups, such as amines (-NH2), hydroxyls (-OH), or thiols (-SH), could potentially displace the bromide ions on the this compound molecule. This would result in the formation of a covalent bond between two polymer chains, with the barbituric acid derivative acting as the bridging molecule.
-
Radical Reactions: The carbon-bromine bonds could potentially be cleaved under specific conditions (e.g., using a radical initiator or UV irradiation) to generate radicals. These radicals could then react with polymer backbones or functional groups to initiate grafting or cross-linking.
Potential Applications in Drug Development
Should this compound prove to be an effective cross-linking agent, it could find applications in the development of novel drug delivery systems. The cross-linked polymer networks, such as hydrogels, could be designed for controlled release of therapeutic agents. The barbiturate core, while not possessing the sedative properties of its C5-disubstituted analogs, might influence the biocompatibility and degradation profile of the resulting polymer matrix.
Experimental Protocols (General Framework)
Disclaimer: The following protocols are theoretical and should be adapted and optimized based on the specific polymer and desired properties of the cross-linked material. Due to the lack of specific literature, extensive preliminary studies are required to determine feasibility and optimal reaction conditions.
Protocol 1: Cross-Linking of Amine-Containing Polymers via Nucleophilic Substitution
Objective: To investigate the cross-linking of a polymer containing primary or secondary amine groups using this compound.
Materials:
-
Amine-containing polymer (e.g., polyethyleneimine, chitosan, or poly(L-lysine))
-
This compound
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA))
-
Dialysis tubing for purification
-
Freeze-dryer
Procedure:
-
Dissolve the amine-containing polymer in the chosen solvent to a desired concentration (e.g., 1-5% w/v).
-
In a separate flask, dissolve this compound in the same solvent. The molar ratio of this compound to the amine functional groups on the polymer should be varied to determine the optimal cross-linking density (e.g., 1:10, 1:5, 1:2).
-
Add the this compound solution to the polymer solution dropwise while stirring.
-
Add the non-nucleophilic base to the reaction mixture to scavenge the HBr formed during the reaction. The amount of base should be at least stoichiometric to the amount of this compound.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature to 80°C) for a specified time (e.g., 12-48 hours). The progress of the reaction can be monitored by the formation of a gel or an increase in viscosity.
-
Upon completion, purify the cross-linked polymer by dialysis against a suitable solvent (e.g., water or a buffer solution) to remove unreacted reagents and by-products.
-
Isolate the purified cross-linked polymer by freeze-drying.
Protocol 2: Characterization of Cross-Linked Polymers
Objective: To characterize the physical and chemical properties of the cross-linked polymer.
Methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of new covalent bonds and the incorporation of the barbituric acid moiety into the polymer network.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (for soluble polymers or gels): To provide detailed structural information about the cross-links.
-
Swelling Studies: To determine the cross-linking density of hydrogels. The degree of swelling is inversely proportional to the cross-linking density.
-
Rheological Measurements: To evaluate the mechanical properties (e.g., storage and loss moduli) of the cross-linked material.
-
Thermal Analysis (e.g., Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)): To assess the thermal stability of the cross-linked polymer.
Data Presentation
As no specific experimental data is available in the literature for the cross-linking of polymers with this compound, a template for data presentation is provided below. Researchers who successfully perform these experiments can populate this table with their findings.
Table 1: Characterization of Polymers Cross-Linked with this compound
| Polymer | Molar Ratio (Polymer Functional Group : Cross-linker) | Swelling Ratio (%) | Storage Modulus (G') (Pa) | Thermal Degradation Temperature (°C) |
| Polymer A | 10:1 | |||
| Polymer A | 5:1 | |||
| Polymer A | 2:1 | |||
| Polymer B | 10:1 | |||
| Polymer B | 5:1 | |||
| Polymer B | 2:1 |
Visualizations
Logical Workflow for Investigating this compound as a Cross-Linking Agent
Caption: Workflow for the investigation of this compound as a polymer cross-linking agent.
Proposed Nucleophilic Substitution Cross-Linking Mechanism
Caption: Proposed reaction of an amine-containing polymer with this compound.
Conclusion
The use of this compound as a cross-linking agent for polymers is a novel area of research with limited to no existing literature. The theoretical potential exists for this compound to react with polymers containing nucleophilic groups. The provided general protocols and characterization methods offer a starting point for researchers interested in exploring this possibility. Significant experimental work is required to validate the feasibility of these reactions and to characterize the properties of any resulting cross-linked materials. Should these investigations prove successful, it could open up new avenues for the development of functional polymeric materials for various applications, including in the field of drug delivery.
References
Applications of 5,5-Dibromobarbituric Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dibromobarbituric acid, a derivative of barbituric acid, is a versatile reagent and building block in medicinal chemistry. Its applications stem from its reactive bromine atoms and the inherent biological relevance of the barbiturate (B1230296) scaffold. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds, including its role as a precursor for key intermediates and as a brominating agent.
Application 1: Precursor for Alloxan (B1665706) Monohydrate Synthesis
This compound serves as a precursor for the synthesis of alloxan, a critical intermediate in the preparation of various bioactive molecules, including murexide (B42330) and 5,5-diphenylbarbituric acid. Alloxan is also widely known for its diabetogenic properties in research animals, making it a valuable tool in diabetes research. The synthesis proceeds via hydrolysis of this compound.
Experimental Protocol: Synthesis of Alloxan Monohydrate via Hydrolysis
Materials:
-
This compound
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel, filter paper)
-
Crystallization dish
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in water.
-
Heat the mixture to reflux with continuous stirring.
-
Maintain the reflux for a period sufficient to ensure complete hydrolysis, typically monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature, which should induce the crystallization of alloxan monohydrate.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water to remove any soluble impurities.
-
Dry the purified alloxan monohydrate. The yield of this hydrolysis is typically high.[1]
References
Troubleshooting & Optimization
challenges in handling and using 5,5-Dibromobarbituric acid
Welcome to the technical support center for 5,5-Dibromobarbituric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, use, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a halogenated derivative of barbituric acid. It is a solid chemical compound used in organic synthesis. Its primary applications include acting as a chemical cross-linker for immobilizing proteins and cells, and as a precursor in the synthesis of heterocyclic systems, such as condensed pteridines.[1][2][3][4] It is also utilized in the formation of palladium complexes that serve as crosslinking agents.[2]
Q2: What are the main safety hazards associated with this compound?
A: this compound is classified as a corrosive substance.[1] It can cause severe skin burns and serious eye damage.[5] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles or a face shield, and a dust mask (such as a type N95 respirator).[1][5][6] All handling should be performed in a well-ventilated area or under a chemical fume hood.[5][6]
Q3: How should I properly store this compound?
A: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] It should be stored in an area designated for corrosive materials and kept away from incompatible substances such as strong oxidizing agents and strong bases.[5][6]
Q4: What are the known incompatibilities of this compound?
A: this compound is incompatible with strong oxidizing agents and strong bases.[5] Contact with these substances should be avoided to prevent potentially hazardous reactions.
Q5: What should I do in case of an accidental spill?
A: In the event of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, taking care to avoid generating dust.[5][6] Collect the spilled material into a suitable, labeled container for disposal.[5][6] Prevent the substance from entering drains or groundwater systems.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Q: I'm having trouble dissolving this compound. What should I do?
A:
-
Solvent Choice: this compound is a polar molecule and is expected to have low solubility in non-polar solvents. For reactions, polar aprotic solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are often effective.[7][8] Polar protic solvents like ethanol (B145695) may also be suitable, depending on the reaction conditions.[2]
-
Technique: Gentle heating and sonication can aid dissolution. However, be cautious with heating as thermal decomposition can lead to the release of irritating gases.[5]
-
Purity: Ensure the solvent is anhydrous if the reaction is moisture-sensitive. The purity of the this compound can also affect solubility.
Q: My reaction is not proceeding or the yield is very low. What are the possible causes?
A:
-
Reagent Purity: Verify the purity of all starting materials, including this compound and other reactants. Impurities can inhibit the reaction.
-
Catalyst Issues: If the reaction is catalyzed (e.g., by a base like pyridine (B92270) in pteridine (B1203161) synthesis), ensure the catalyst is active and used in the correct stoichiometric amount.[1] Weak bases are often employed in condensation reactions with barbituric acid derivatives to avoid side reactions.[1]
-
Reaction Conditions: Temperature and reaction time are critical. Some reactions may require heating or extended reaction times to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Steric Hindrance: Bulky groups on your reactants could be sterically hindering the reaction. In such cases, longer reaction times or higher temperatures might be necessary.[1]
Q: I am observing unexpected side products in my reaction mixture. How can I minimize them?
A:
-
Self-Condensation: In reactions like the Knoevenagel condensation, side reactions such as the self-condensation of an aldehyde or ketone partner can occur. To minimize this, try adding the carbonyl compound slowly to the mixture of this compound and the catalyst.[1]
-
Michael Addition: The product of a condensation reaction can sometimes undergo a subsequent Michael addition with the starting active methylene (B1212753) compound.[1] Optimizing stoichiometry and lowering the reaction temperature can help control this secondary reaction.
-
Reaction Control: Carefully control the reaction temperature and pH (if applicable), as these parameters can significantly influence the reaction pathway and the formation of byproducts.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₄H₂Br₂N₂O₃ | [1][2] |
| Molecular Weight | 285.88 g/mol | [1][2] |
| Melting Point | 240-242 °C | [1] |
| Appearance | Solid | [4] |
| Solubility | No quantitative data available. Generally soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in less polar solvents and water. | [7][8] |
| Hazard Codes | GHS05 (Corrosion) | [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [1] |
Experimental Protocols
Protocol: Synthesis of a Condensed Pteridine System
This protocol is a representative example based on the known reactivity of this compound for the synthesis of pteridine derivatives.[1][3][4]
Objective: To synthesize a pteridine derivative via condensation of this compound with a 4,5-diaminopyrimidine (B145471).
Materials:
-
This compound
-
4,5-Diaminopyrimidine
-
Pyridine (anhydrous)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4,5-diaminopyrimidine in a minimal amount of ethanol.
-
Add 1.0 equivalent of this compound to the flask.
-
Add a catalytic amount of anhydrous pyridine to the mixture. Pyridine acts as a base to facilitate the condensation.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC. The reaction time can range from a few hours to overnight, depending on the specific substrates.
-
Once the reaction is complete (as indicated by the consumption of starting materials), allow the mixture to cool to room temperature.
-
The pteridine product often precipitates from the reaction mixture upon cooling.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Visual Workflow and Logic Diagrams
The following diagram illustrates a general troubleshooting workflow when an unexpected result is obtained in a reaction involving this compound.
References
Technical Support Center: Brominations with 5,5-Dibromobarbituric Acid
Welcome to the technical support center for bromination reactions utilizing 5,5-Dibromobarbituric Acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to their experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during bromination reactions with this compound.
Issue 1: Low or No Product Yield
Symptoms:
-
Thin-Layer Chromatography (TLC) analysis shows a significant amount of starting material remaining.
-
Isolated product yield is substantially lower than expected.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive Brominating Agent | This compound can be sensitive to moisture.[1] Ensure it has been stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2] Consider using a freshly opened bottle or drying the reagent before use. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the reaction time. A moderate increase in temperature may also be beneficial, but be cautious as excessive heat can lead to decomposition and side reactions. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. While this compound has limited solubility in many common organic solvents, it is sparingly soluble in DMSO.[1] The reaction may require a solvent that can facilitate the interaction between the substrate and the brominating agent. |
| Substrate Reactivity | Electron-rich substrates are more susceptible to electrophilic bromination. If your substrate is electron-deficient, it may require more forcing conditions, such as the addition of a Lewis acid catalyst, to promote the reaction. |
Issue 2: Formation of Multiple Products
Symptoms:
-
TLC analysis shows multiple spots in addition to the desired product and starting material.
-
Purification of the desired product is difficult due to the presence of byproducts with similar polarities.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Over-bromination | The formation of di- or poly-brominated products is a common side reaction, especially with activated substrates. To minimize this, use a stoichiometric amount of this compound or even a slight sub-stoichiometric amount. Adding the brominating agent slowly to the reaction mixture can also help control the reaction. |
| Side Reactions with Solvent | Some solvents can react with the brominating agent or the reaction intermediates. Ensure the chosen solvent is inert under the reaction conditions. |
| Radical Bromination | While this compound primarily acts as an electrophilic brominating agent, radical bromination can occur, especially in the presence of light or radical initiators.[3] To avoid this, conduct the reaction in the dark and ensure no radical initiators are present unless desired. |
| Decomposition of the Reagent or Product | Thermal decomposition of this compound can lead to the release of irritating gases and vapors.[2] Similarly, the product itself might be unstable under the reaction or workup conditions. Running the reaction at a lower temperature and ensuring a mild workup procedure can mitigate this. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of bromination with this compound?
A1: this compound typically acts as an electrophilic brominating agent. The bromine atoms are electron-deficient due to the adjacent electron-withdrawing carbonyl groups, making them susceptible to attack by electron-rich species like alkenes or activated aromatic rings. The reaction likely proceeds through the formation of a bromonium ion intermediate, similar to other N-bromo compounds.[4]
Q2: How can I improve the selectivity of my bromination reaction?
A2: To improve selectivity and minimize the formation of byproducts, consider the following:
-
Control Stoichiometry: Use a precise amount of this compound.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Slow Addition: Add the brominating agent portion-wise or as a solution over a period of time.
-
Solvent Choice: Use a non-reactive solvent that is appropriate for your substrate.
Q3: What are the safety precautions for handling this compound?
A3: this compound is a corrosive material that can cause severe skin burns and eye damage.[5] It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] It is incompatible with strong oxidizing agents and strong bases.[2]
Q4: Can this compound be used for radical bromination?
A4: While the primary reactivity of this compound is electrophilic, like other N-bromo compounds, it can potentially initiate radical reactions under certain conditions, such as exposure to UV light or the presence of a radical initiator.[3][4] If a radical pathway is desired, these conditions should be intentionally applied. Conversely, to avoid radical side reactions, the reaction should be protected from light.
Experimental Protocols
While specific protocols will vary depending on the substrate, a general procedure for the bromination of an activated aromatic compound is provided below.
General Protocol for Electrophilic Aromatic Bromination:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the aromatic substrate (1 equivalent) in a suitable inert solvent (e.g., dichloromethane, acetonitrile).
-
Reagent Addition: In a separate flask, prepare a solution or suspension of this compound (1.0-1.2 equivalents) in the same solvent.
-
Reaction: Slowly add the this compound solution/suspension to the substrate solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate (B1220275) to consume any remaining bromine. Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Common side reaction pathways in brominations.
References
- 1. 511-67-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Bromination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C4H2Br2N2O3 | CID 94877 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5,5-Dibromobarbituric Acid Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,5-Dibromobarbituric acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: How can I remove unreacted this compound or other acidic starting materials from my crude reaction mixture?
A: Unreacted barbituric acid and its derivatives are acidic. You can effectively remove them by washing your crude product (dissolved in an organic solvent like ethyl acetate (B1210297) or dichloromethane) with an aqueous basic solution. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used for this purpose. The acidic starting material will be deprotonated to form a salt, which is soluble in the aqueous layer and can be separated and discarded.[1]
Q2: My desired product is an oil and fails to crystallize. What purification strategy should I adopt?
A: When a product is an oil or when crystallization is unsuccessful, flash column chromatography is the most reliable purification method, especially for quantities less than a gram.[2] If chromatography is not feasible, you can try "trituration," which involves repeatedly washing the oil with a solvent in which the desired product is insoluble but the impurities are soluble. Alternatively, attempting crystallization from a different solvent system or using a co-solvent mixture (e.g., ethyl acetate/heptane) might induce crystallization.[3]
Q3: My compound streaks badly on the TLC plate during solvent system screening for column chromatography. How can I resolve this?
A: Streaking on a silica (B1680970) gel TLC plate often indicates that the compound is either highly polar or acidic. For acidic compounds like barbituric acid derivatives, this can be mitigated by adding a small amount of a modifying acid, such as 0.5-5% acetic or formic acid, to the eluent.[4] This helps to suppress the ionization of the compound on the acidic silica surface, resulting in better spot shape and improved separation.
Q4: My product appears to be degrading on the silica gel column. What are my options?
A: Degradation on silica gel suggests your compound is sensitive to acid. You have two primary options:
-
Deactivate the Silica Gel: Before running the column, flush the packed silica gel with your chosen eluent containing 1-3% triethylamine (B128534). This neutralizes the acidic sites on the silica surface, preventing degradation of sensitive compounds.[5]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, for your chromatography.
Q5: What are some effective recrystallization solvent systems for 5,5-disubstituted barbituric acid derivatives?
A: The choice of solvent is highly dependent on the specific substituents on your product. However, literature reports suggest that mixtures of a polar solvent (in which the compound is soluble when hot) and a non-polar "anti-solvent" (in which the compound is insoluble when cold) are often effective.[3]
Troubleshooting Guides
Troubleshooting Flash Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system. - Column overloaded with crude material. - Column was packed improperly (cracks/channels). | - Re-optimize the solvent system using TLC to achieve a greater difference in Rf values. - Use a larger column or reduce the amount of sample loaded. - Repack the column carefully, ensuring a homogenous and level bed of silica. |
| Product Elutes Too Quickly (High Rf) | - Eluent is too polar. | - Decrease the proportion of the polar solvent in your eluent system. |
| Product Does Not Elute (Low Rf) | - Eluent is not polar enough. - Compound is insoluble and has precipitated at the top of the column. | - Gradually increase the polarity of the eluent (gradient elution).[5] - If the compound is insoluble, it should be loaded onto the column as a solid.[5] See the "Dry Loading" protocol below. |
| Compound Streaking / Tailing | - Compound is acidic and interacting strongly with the silica gel. - Compound is basic. | - Add 0.5-5% acetic or formic acid to the eluent to suppress deprotonation.[4] - Add 0.5-5% triethylamine to the eluent to compete for binding sites.[5] |
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Solution is not supersaturated. - Nucleation is not occurring. - Compound has "oiled out". | - Evaporate some of the solvent to increase the concentration and re-cool. - Scratch the inside of the flask with a glass rod at the solvent-air interface. - Add a "seed crystal" from a previous successful crystallization. - Re-heat the solution to dissolve the oil, add more of the good solvent, and cool again slowly. |
| Product Precipitates as an Oil | - The solution is cooling too rapidly. - The boiling point of the solvent is higher than the melting point of the solute. | - Allow the solution to cool more slowly (e.g., by insulating the flask). - Choose a solvent with a lower boiling point. |
| Low Recovery of Product | - Too much solvent was used initially. - The product has significant solubility in the cold solvent. - Crystals were washed with a solvent that was not cold. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals. - Use a different solvent system where the product is less soluble when cold. - Always wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: General Recrystallization
-
Solvent Selection: Choose a solvent in which your product is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography with Dry Loading
This method is ideal for products that are not very soluble in the column eluent.[5]
-
Sample Preparation: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane, acetone). Add a small amount of silica gel (typically 1-2 times the mass of the crude product) to the solution.
-
Solvent Removal: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Column Packing: Pack a column with silica gel slurried in your chosen non-polar solvent or solvent system.
-
Loading: Carefully add the powdered sample-silica mixture to the top of the packed column, forming a uniform layer. Gently add a thin layer of sand on top.
-
Elution: Fill the column with the eluent and apply pressure to run the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualized Workflows
Caption: General workflow for the purification of products from this compound reactions.
Caption: Troubleshooting flowchart for common issues in flash column chromatography.
References
optimizing solvent and temperature for 5,5-Dibromobarbituric acid reactions
Welcome to the technical support center for the synthesis and optimization of 5,5-dibromobarbituric acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in the synthesis of this compound?
A1: The most critical parameters are the choice of solvent, reaction temperature, and the molar ratio of the brominating agent to barbituric acid. These factors significantly influence the reaction rate, yield, and the formation of byproducts such as the mono-brominated species (5-bromobarbituric acid) or other side products. Careful optimization of these parameters is essential for a successful and selective synthesis.
Q2: How can I monitor the progress of the dibromination reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] By taking aliquots from the reaction mixture at regular intervals and running a TLC, you can visualize the consumption of the starting material (barbituric acid) and the formation of the mono- and di-brominated products. This allows for real-time assessment of the reaction's progression and helps in determining the optimal reaction time.
Q3: What are some common side reactions to be aware of during the synthesis of this compound?
A3: A common side reaction is the formation of the mono-brominated intermediate, 5-bromobarbituric acid. Over-bromination leading to other byproducts is also a possibility, though less commonly reported for this specific reaction. In some cases, especially at elevated temperatures, decomposition of the starting material or product may occur. The choice of solvent and reaction conditions can also lead to the formation of unexpected products. For instance, in reactions involving substituted barbituric acids, poly-alkylation has been observed, suggesting that poly-halogenation could be a potential issue to monitor.[2]
Q4: Are there greener alternatives to using elemental bromine for the synthesis of this compound?
A4: Yes, a greener protocol utilizing potassium bromide (KBr) and hydrogen peroxide (H₂O₂) as the brominating system has been reported.[1] This method avoids the use of hazardous elemental bromine and can proceed in various solvents, with toluene (B28343) being identified as a particularly effective medium. This approach is described as environmentally benign and offers a simpler workup.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no product formation | - Ineffective brominating agent.- Low reaction temperature.- Poor solubility of barbituric acid in the chosen solvent. | - Use fresh, high-quality brominating agents.- Gradually increase the reaction temperature while monitoring the reaction by TLC.- Select a solvent in which barbituric acid has better solubility at the reaction temperature, such as water or acetic acid. |
| Formation of significant amounts of 5-bromobarbituric acid (mono-brominated product) | - Insufficient amount of brominating agent.- Short reaction time.- Low reaction temperature. | - Increase the molar ratio of the brominating agent to barbituric acid (a 1:5 molar ratio of barbituric acid to KBr was found to be effective for complete dibromination in a greener protocol).[1]- Extend the reaction time and continue monitoring by TLC until the mono-brominated spot disappears.- Increase the reaction temperature to favor the formation of the dibrominated product. |
| Presence of multiple unidentified spots on TLC | - Decomposition of starting material or product.- Side reactions due to impurities or inappropriate reaction conditions. | - Ensure the reaction temperature is not excessively high.- Use purified starting materials and solvents.- Consider a different solvent system to minimize side reactions. A comparative study of solvents can be beneficial. |
| Difficulty in isolating the product | - Product is soluble in the reaction solvent.- Formation of an emulsion during workup. | - If the product is soluble, consider cooling the reaction mixture to induce precipitation or remove the solvent under reduced pressure.- For emulsions, try adding a saturated brine solution or filtering the mixture through a pad of celite. |
Data Presentation
The following tables summarize quantitative data from different synthetic approaches to this compound.
Table 1: Solvent Effects on the Greener Synthesis of this compound using KBr/H₂O₂
| Solvent | Reaction Conditions | Yield (%) | Reference |
| Water | Stirring, 24h | Poor | [1] |
| Ethanol | Stirring/Reflux | No appreciable yield | [1] |
| Ethylene Glycol | Stirring/Reflux | No appreciable yield | [1] |
| DMF | Stirring/Reflux | No appreciable yield | [1] |
| DCM | Stirring/Reflux | No appreciable yield | [1] |
| Toluene | Stirring, 24h | 84 | [1] |
Note: The specific temperature for "stirring" conditions was not detailed in the original report.
Experimental Protocols
Protocol 1: Greener Synthesis of this compound using KBr/H₂O₂[1]
This protocol describes an environmentally friendly method for the complete bromination of barbituric acid.
Materials:
-
Barbituric acid
-
Potassium bromide (KBr)
-
30% Hydrogen peroxide (H₂O₂)
-
Toluene
Procedure:
-
In a round-bottom flask, prepare a mixture of barbituric acid and potassium bromide in a 1:5 molar ratio in toluene.
-
To this mixture, add hydrogen peroxide.
-
Stir the reaction mixture vigorously for 24 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion of the reaction, the product can be isolated by simple filtration.
-
The isolated solid can be further purified by recrystallization.
Protocol 2: Bromination of a Barbituric Acid Derivative in Aqueous Solution (Adapted for this compound)[3]
This protocol is adapted from the synthesis of 5-bromo-5-ethylbarbituric acid and can be applied to the dibromination of barbituric acid.
Materials:
-
Barbituric acid
-
Liquid bromine
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve barbituric acid in hot water (near boiling point).
-
With continuous stirring and heating, slowly add liquid bromine to the solution until a persistent yellow color is observed. This indicates an excess of bromine.
-
Continue to stir the reaction mixture at an elevated temperature to ensure complete dibromination. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from a suitable solvent for further purification.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the optimization and troubleshooting of this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
degradation pathways of 5,5-Dibromobarbituric acid under reaction conditions
Welcome to the technical support center for 5,5-Dibromobarbituric Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways of this compound under common experimental conditions. Below you will find troubleshooting guides and frequently asked questions to assist in your research.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected Side Products or Low Yield in Reactions
Possible Cause: Degradation of the this compound starting material or product due to reaction conditions, particularly basic or nucleophilic environments. The barbiturate (B1230296) ring is susceptible to cleavage under alkaline conditions.[1][2][3]
Troubleshooting Steps:
-
pH Control:
-
Maintain a neutral or acidic pH if the reaction chemistry allows.
-
If basic conditions are required, consider using a milder base or a non-nucleophilic base.
-
Buffer the reaction mixture to prevent significant pH shifts.
-
-
Temperature Management:
-
Run the reaction at the lowest effective temperature to minimize thermal degradation.
-
Monitor for the formation of byproducts at different temperatures.
-
-
Nucleophile Choice:
-
Reaction Time:
-
Optimize the reaction time to maximize the formation of the desired product and minimize the degradation of the starting material or product. Monitor the reaction progress by techniques like TLC or LC-MS.
-
Issue 2: Discoloration of the Reaction Mixture
Possible Cause: Formation of colored degradation products. While specific colored products for this compound are not well-documented, degradation of other barbituric acid derivatives can lead to colored impurities.[4]
Troubleshooting Steps:
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation, which can sometimes produce colored species.[4]
-
-
Purification of Starting Materials:
-
Ensure the purity of the this compound and all other reagents before starting the reaction.
-
-
Solvent Purity:
-
Use high-purity, degassed solvents to avoid impurities that could catalyze degradation.
-
Issue 3: Inconsistent Reaction Outcomes
Possible Cause: Variability in the quality and stability of the this compound, which is known to be moisture-sensitive.[5]
Troubleshooting Steps:
-
Proper Storage:
-
Store this compound in a tightly sealed container in a cool, dry place, as indicated by the supplier.[5]
-
-
Handling:
-
Handle the reagent quickly in a dry environment (e.g., in a glove box or under a stream of dry inert gas) to minimize exposure to atmospheric moisture.
-
-
Quality Check:
-
If inconsistent results persist, consider analyzing the purity of the starting material before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways of this compound in aqueous media?
A1: Based on studies of other 5,5-disubstituted barbituric acids, the primary degradation pathway in aqueous media, particularly under alkaline conditions, is the hydrolytic cleavage of the barbiturate ring.[1][2] This can proceed through one of two main routes:
-
Path A: Formation of a Malonuric Acid Derivative: Cleavage of one of the amide bonds to form a dibromomalonuric acid.
-
Path B: Formation of a Malonamide Derivative: Further hydrolysis can lead to the formation of dibromomalonamide (B132542) and carbon dioxide. Under more forcing alkaline conditions, complete hydrolysis to dibromomalonic acid, ammonia, and carbon dioxide can occur.[1][2]
Q2: How stable is this compound to heat?
A2: this compound has a melting point of around 240-242 °C. Significant thermal decomposition is expected at or above this temperature. The thermal degradation of brominated organic compounds can proceed via the cleavage of carbon-bromine bonds to form bromine radicals.[6][7] These radicals can then initiate further decomposition reactions. Products of thermal decomposition of similar compounds can include hydrogen bromide and various brominated organic species.[6][7][8]
Q3: Is this compound sensitive to light?
Q4: What are the expected products of the reaction of this compound with a nucleophile?
A4: Nucleophiles can react with this compound in two primary ways:
-
Substitution at the Bromine: Although less common for this type of structure, a strong nucleophile could potentially displace a bromide ion.
-
Attack at the Carbonyl Carbon: This is the more likely pathway for many nucleophiles, leading to the opening of the barbiturate ring, similar to alkaline hydrolysis.[1][2][3]
-
Reaction as a Brominating Agent: In many applications, this compound acts as a source of electrophilic bromine. In these cases, a nucleophilic substrate will be brominated.
Q5: How can I monitor the degradation of this compound in my reaction?
A5: You can monitor the degradation by using chromatographic techniques such as:
-
Thin Layer Chromatography (TLC): This can provide a quick qualitative assessment of the appearance of new, more polar spots corresponding to degradation products.
-
High-Performance Liquid Chromatography (HPLC): This allows for the quantification of the disappearance of the starting material and the appearance of degradation products over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both separating and identifying the potential degradation products.
Data Presentation
Table 1: Influence of pH on the Hydrolytic Degradation of 5,5-Disubstituted Barbituric Acids (Illustrative Data)
| pH | Condition | Relative Degradation Rate | Predominant Degradation Products (Postulated for this compound) |
| < 3 | Acidic | Low | Stable |
| 3 - 6 | Weakly Acidic | Very Low | Stable |
| 7 | Neutral | Low | Slow hydrolysis to Dibromomalonuric acid |
| 8 - 10 | Mildly Alkaline | Moderate | Dibromomalonuric acid, Dibromomalonamide |
| > 11 | Strongly Alkaline | High | Dibromomalonic acid, Ammonia, Carbon Dioxide |
Note: This table is based on the general behavior of 5,5-disubstituted barbituric acids and serves as an illustrative guide.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Hydrolytic Degradation
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 4, 7, 9, and 12).
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Initiation of Degradation: Add a small aliquot of the stock solution to each buffer solution at a constant temperature (e.g., 25°C or 50°C) to achieve a final concentration suitable for analysis (e.g., 10-50 µg/mL).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching (if necessary): Neutralize the pH of the aliquots to stop further degradation before analysis.
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the remaining this compound and to identify and quantify any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.
Protocol 2: General Procedure for Assessing Thermal Stability
-
Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed sample of this compound into the TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature to determine the onset of decomposition.
-
-
Isothermal Degradation Study:
-
Heat a sample of this compound in a sealed vial at a specific temperature below its melting point for a set period.
-
After cooling, dissolve the sample in a suitable solvent.
-
Analyze the sample by LC-MS or GC-MS to identify degradation products.
-
Visualizations
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkaline hydrolysis of 1,3-dimethylphenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 511-67-1 [amp.chemicalbook.com]
- 6. Research Portal [researchportal.murdoch.edu.au]
- 7. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 8. cetjournal.it [cetjournal.it]
safety precautions and PPE for working with 5,5-Dibromobarbituric acid
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with 5,5-Dibromobarbituric acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and serious eye damage.[1][2] It is also harmful if inhaled, causing respiratory system irritation.[1] Ingestion may also be harmful.
Q2: What immediate actions should be taken in case of accidental exposure?
A2: In case of any exposure, it is crucial to seek immediate medical attention and show the safety data sheet to the attending physician.[1]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do so. Continue rinsing.
-
Skin Contact: Take off immediately all contaminated clothing.[1] Rinse the affected skin area with large amounts of water and soap.
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration.
-
Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.
Q3: How should I properly store this compound in the laboratory?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] It should be stored in a designated corrosives area, away from incompatible materials such as strong oxidizing agents and strong bases.[1] Ensure the storage area is locked.[1]
Q4: What should I do in case of a small spill of this compound?
A4: For small spills, you should wear the appropriate personal protective equipment (PPE), evacuate personnel to a safe area, and ensure adequate ventilation.[1] Avoid creating dust.[1] Carefully sweep up the spilled solid and shovel it into a suitable, labeled container for disposal.[1] Do not let the chemical enter the drains or groundwater system.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Skin or eye irritation despite wearing PPE. | Improperly fitted or damaged PPE. | Immediately cease work and follow first-aid procedures for exposure. Re-evaluate the fit and integrity of your gloves, lab coat, and eye/face protection. Ensure gloves are of the appropriate material and thickness. Check for any cracks or damage to safety goggles or face shields. |
| A faint, irritating odor is detected in the lab during handling. | Inadequate ventilation or improper handling technique. | Ensure all work with this compound is conducted within a certified chemical fume hood.[1] Check the fume hood's airflow. Review your handling procedures to minimize dust generation. |
| The compound has changed color or appears clumpy. | The compound may have absorbed moisture or degraded. | Do not use the compound. Moisture can affect its reactivity and stability. Store in a desiccator if necessary. Dispose of the degraded compound according to your institution's hazardous waste disposal guidelines. |
Safety Precautions and PPE
Proper personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and dust, preventing severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | To prevent skin contact and burns.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 (EN 143) or N95 (US) filter is necessary if dust cannot be controlled.[3] | To prevent inhalation of harmful dust. |
| Hand Protection | Wear appropriate protective gloves. | To prevent skin contact. |
Experimental Protocol: Handling this compound
This protocol outlines the safe handling of this compound for a general synthetic procedure.
1. Preparation and Precautionary Measures:
- Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[1]
- Work exclusively within a certified chemical fume hood.
- Don all required PPE as specified in the table above.
- Keep a container of appropriate spill absorbent material nearby.
2. Weighing and Transfer:
- To minimize dust, do not pour the dry powder directly. Use a spatula to carefully transfer the required amount of this compound to a tared weighing vessel.
- Close the main container tightly immediately after use.
- Carefully add the weighed compound to the reaction vessel.
3. Reaction and Work-up:
- Perform all subsequent steps, including the reaction, work-up, and purification, within the chemical fume hood.
- If heating the reaction, ensure the apparatus is securely clamped and that there is adequate cooling for any condensers.
- During work-up, be mindful that the compound and its reaction products may still be hazardous.
4. Decontamination and Waste Disposal:
- Thoroughly decontaminate all glassware and equipment that came into contact with this compound using an appropriate solvent or cleaning solution.
- Dispose of all waste, including contaminated PPE, in a properly labeled hazardous waste container according to institutional and local regulations.[1]
Safety Workflow Diagram
Caption: Workflow for safely handling this compound.
References
identifying and minimizing impurities in 5,5-Dibromobarbituric acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of 5,5-Dibromobarbituric acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: The reaction appears incomplete, and I have a mixture of products. How can I resolve this?
Answer:
An incomplete reaction is a common issue, often resulting in a mixture of the desired this compound, the intermediate 5-Bromobarbituric acid, and unreacted barbituric acid.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Bromine | Ensure the correct stoichiometry of bromine to barbituric acid is used. A molar ratio of at least 2:1 (bromine:barbituric acid) is required for complete dibromination. |
| Short Reaction Time | The reaction may require more time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Low Reaction Temperature | The reaction may need to be heated to ensure complete conversion. The synthesis is often performed in glacial acetic acid with heating. |
| Poor Reagent Quality | Use fresh, high-purity bromine and barbituric acid to avoid side reactions and ensure reactivity. |
Question 2: My final product is off-white or yellowish. How can I decolorize it?
Answer:
Discoloration in the final product often indicates the presence of impurities or degradation products.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of Colored Impurities | During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be cautious not to add too much, as it can also adsorb the product and reduce the yield. |
| Degradation of the Product | Avoid excessively high temperatures or prolonged heating during the reaction and purification steps, as this can lead to degradation. |
Question 3: The yield of my recrystallized this compound is low. What are the possible reasons and how can I improve it?
Answer:
Low recovery after recrystallization is a frequent problem that can be addressed by optimizing the purification process.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excessive Solvent Usage | Use the minimum amount of hot solvent necessary to dissolve the crude product. Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. |
| Premature Crystallization | If performing a hot filtration step, ensure the filtration apparatus is pre-heated to prevent the product from crystallizing prematurely on the filter paper. |
| Incomplete Crystallization | After allowing the solution to cool to room temperature, place it in an ice bath to maximize the precipitation of the product before filtration. |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Water and ethanol-water mixtures are commonly used for barbituric acid derivatives.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in the synthesis of this compound?
A1: The most common impurities are unreacted starting material, barbituric acid, and the mono-brominated intermediate, 5-Bromobarbituric acid.[2]
Q2: What analytical techniques are suitable for identifying and quantifying impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the desired product and its impurities.[3] Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are excellent for structural elucidation and confirming the identity of the final product and any isolated impurities.[4]
Q3: What is a suitable solvent for recrystallizing this compound?
A3: Based on the purification of similar compounds, water or a mixture of ethanol (B145695) and water are effective solvents for the recrystallization of barbituric acid derivatives.[1] The choice of solvent should be optimized to maximize yield and purity.
Q4: How can I monitor the progress of the bromination reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside standards of the starting material and product, you can visualize the consumption of the reactant and the formation of the product over time.
Data Presentation
Table 1: Illustrative Impurity Profile of this compound Synthesis under Different Reaction Conditions
| Molar Ratio (Bromine:Barbituric Acid) | Reaction Time (hours) | Reaction Temperature (°C) | Barbituric Acid (%) | 5-Bromobarbituric Acid (%) | This compound (%) |
| 1:1 | 4 | 80 | 15 | 60 | 25 |
| 2:1 | 4 | 80 | <1 | 10 | 90 |
| 2.2:1 | 4 | 80 | <1 | <2 | >98 |
| 2.2:1 | 2 | 80 | 5 | 20 | 75 |
| 2.2:1 | 6 | 80 | <1 | <1 | >99 |
| 2.2:1 | 4 | 60 | 2 | 15 | 83 |
Note: The values in this table are illustrative and intended to demonstrate the expected trends. Actual results may vary based on specific experimental conditions.
Experimental Protocols
1. Synthesis of this compound
This protocol is adapted from established methods for the bromination of barbituric acid.
-
Materials:
-
Barbituric acid
-
Bromine
-
Glacial acetic acid
-
-
Procedure:
-
In a fume hood, suspend barbituric acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a stoichiometric excess (e.g., 2.2 equivalents) of bromine to the suspension.
-
Heat the reaction mixture to a moderate temperature (e.g., 80°C) and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product before proceeding with purification.
-
2. Purification by Recrystallization
-
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water or ethanol/water mixture)
-
Activated charcoal (optional)
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture with stirring until the solvent boils and the solid dissolves completely. Add more hot solvent in small portions if necessary.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
If charcoal was used, perform a hot filtration to remove it.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly.
-
3. HPLC Analysis of Impurities
This method provides a general guideline for the analysis of this compound and its impurities.[3]
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).
-
Detection: UV detector at an appropriate wavelength.
-
Procedure:
-
Prepare standard solutions of barbituric acid, 5-Bromobarbituric acid, and this compound of known concentrations.
-
Dissolve a known amount of the reaction sample in the mobile phase.
-
Inject the standards and the sample onto the HPLC system.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the impurities by comparing the peak areas to the calibration curves generated from the standards.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing impurity issues in this compound synthesis.
References
troubleshooting guide for incomplete bromination with 5,5-Dibromobarbituric acid
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5,5-Dibromobarbituric Acid in their bromination reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guide for Incomplete Bromination
Incomplete or low-yield bromination reactions are a common challenge. This guide provides a structured approach to identifying and resolving the underlying issues when using this compound.
Issue 1: Low or No Conversion of Starting Material
Possible Causes and Solutions:
| Cause | Recommended Action |
| Reagent Purity and Stability | This compound is moisture-sensitive. Ensure it has been stored in a cool, dry, and dark place.[1] Consider using a freshly opened bottle or purifying the reagent if its quality is uncertain. |
| Inadequate Reaction Temperature | Some bromination reactions require elevated temperatures to proceed at an optimal rate. Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC or LC-MS. |
| Sub-optimal Solvent Choice | The solubility and stability of both the substrate and this compound are critical. Ethereal solvents like diethyl ether have been used for the bromination of aldehydes.[2] For other substrates, consider screening a range of anhydrous solvents with varying polarities. |
| Insufficient Reaction Time | Monitor the reaction progress closely over an extended period. Some reactions may require several hours to reach completion.[2] |
| Incorrect Stoichiometry | While a 1:1 stoichiometry is a good starting point for monobromination, the optimal ratio may vary depending on the substrate. Consider a slight excess of this compound. |
Issue 2: Formation of Multiple Products (Low Selectivity)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Over-bromination (Di- or Poly-bromination) | This is common with highly activated substrates. Reduce the stoichiometry of this compound to less than one equivalent. Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture. |
| Side Reactions with Solvent | Ensure the chosen solvent is inert under the reaction conditions. Protic solvents may participate in the reaction. |
| Decomposition of Starting Material or Product | If the substrate or product is unstable under the reaction conditions, consider lowering the reaction temperature or using a milder catalyst if applicable. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in bromination?
A1: this compound is a reagent used for the bromination of saturated and α,β-unsaturated carbonyl compounds, such as aldehydes and ketones.
Q2: How does the reactivity of this compound compare to other brominating agents like N-Bromosuccinimide (NBS)?
A2: While direct comparative studies are not extensively documented in the readily available literature, N-bromo compounds like this compound act as electrophilic brominating agents. The choice between reagents often depends on the specific substrate, desired selectivity, and reaction conditions.
Q3: What are the recommended storage conditions for this compound?
A3: this compound is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry, and dark environment to prevent degradation.[1]
Q4: What is a general work-up procedure for a reaction involving this compound?
A4: A general work-up procedure involves filtering off the precipitated barbituric acid by-product. The filtrate can then be washed with an aqueous solution of sodium bicarbonate to neutralize any remaining acid and then with water. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.[2] Further purification can be achieved by column chromatography.
Experimental Protocols
General Protocol for the α-Bromination of an Aldehyde
This protocol is a general guideline for the α-bromination of an aldehyde using this compound.[2]
Materials:
-
Aldehyde (1.0 eq)
-
This compound (0.5 eq for monobromination)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the aldehyde in anhydrous diethyl ether, add this compound.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated barbituric acid.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Workflows and Relationships
To aid in understanding the experimental and troubleshooting processes, the following diagrams are provided.
Caption: A logical workflow for troubleshooting incomplete bromination reactions.
Caption: A typical experimental workflow for α-bromination of an aldehyde.
References
Technical Support Center: 5,5-Dibromobarbituric Acid (DBBA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing 5,5-Dibromobarbituric Acid (DBBA) as a brominating agent, with a specific focus on preventing over-bromination.
Troubleshooting Guide
This guide addresses common issues encountered during bromination reactions using DBBA.
| Problem | Potential Cause | Recommended Solution |
| Over-bromination (di- or poly-bromination) | 1. Incorrect Stoichiometry: Using a 1:1 molar ratio of substrate to DBBA provides two equivalents of bromine. | - For mono-bromination, use 0.5 to 0.55 molar equivalents of DBBA per equivalent of the substrate. - Consider the in situ generation of the less reactive 5-bromobarbituric acid (see FAQ below for protocol). |
| 2. High Reaction Temperature: Increased temperature can lead to higher reactivity and reduced selectivity. | - Perform the reaction at room temperature or below. Start with 0-5 °C and slowly warm to room temperature while monitoring the reaction progress. | |
| 3. Highly Activating Substrates: Electron-rich substrates are more susceptible to over-bromination. | - Use a less polar solvent to temper reactivity. - Add the DBBA solution slowly to the substrate solution to maintain a low concentration of the brominating agent. | |
| Low or No Reaction | 1. Insufficient Activation: Some substrates may require activation for bromination to occur. | - For substrates requiring electrophilic bromination, consider the addition of a catalytic amount of a Lewis acid or a Brønsted acid.[1] - For radical bromination (e.g., benzylic positions), the use of a radical initiator (like AIBN) or photo-irradiation may be necessary.[1] |
| 2. Poor Solubility: DBBA has limited solubility in some common organic solvents. | - Choose a solvent in which both the substrate and DBBA are reasonably soluble. Dichloromethane, chloroform, or THF can be good starting points.[2][3] | |
| Side Reactions (e.g., Ring Bromination) | 1. Reaction Conditions Favoring Electrophilic Aromatic Substitution: The presence of strong acids can promote bromination on activated aromatic rings. | - For benzylic brominations, avoid Brønsted acids. The use of a Lewis acid like ZrCl₄ has been shown to favor benzylic bromination over aromatic ring substitution with similar reagents.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-bromination with this compound (DBBA)?
A1: The primary cause of over-bromination is related to the stoichiometry of the reagent. DBBA contains two bromine atoms, both of which can be transferred. Therefore, using one full equivalent of DBBA introduces two equivalents of reactive bromine into the reaction mixture, often leading to di-brominated or poly-brominated products, especially with reactive substrates.
Q2: How can I achieve selective mono-bromination using DBBA?
A2: The key to selective mono-bromination is precise control over the amount of active brominating species. There are two main strategies:
-
Stoichiometric Control: Use 0.5 to 0.55 equivalents of DBBA for every one equivalent of your substrate. This ensures that there is only enough bromine to theoretically achieve mono-bromination.
-
In Situ Generation of a Milder Brominating Agent: A more elegant approach is the in situ generation of 5-bromobarbituric acid (MBBA), which is a milder and more selective mono-brominating agent.[2][4] This is achieved by creating a mixture of this compound and barbituric acid.
Q3: Can you provide a general protocol for the in situ generation of 5-bromobarbituric acid?
A3: Yes, this method relies on the disproportionation reaction between DBBA and barbituric acid to form the mono-brominated species.
Experimental Protocol: In Situ Generation of 5-Bromobarbituric Acid for Selective Mono-bromination
Objective: To achieve selective mono-bromination of a substrate by generating the active brominating agent, 5-bromobarbituric acid, in situ.
Materials:
-
Substrate (1.0 eq)
-
This compound (DBBA) (0.5 eq)
-
Barbituric Acid (0.5 eq)
-
Anhydrous Solvent (e.g., THF, Dichloromethane)
Procedure:
-
To a solution of the substrate (1.0 eq) in the chosen anhydrous solvent, add barbituric acid (0.5 eq) and stir until dissolved or well-suspended.
-
Slowly add this compound (0.5 eq) to the mixture at room temperature or a pre-determined optimal temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, quench the reaction by adding an aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) or sodium bisulfite, to consume any remaining active bromine.
-
Proceed with a standard aqueous work-up and purification of the desired mono-brominated product.
Q4: What is the proposed mechanism for bromination using DBBA?
A4: The mechanism can vary depending on the substrate and reaction conditions. For electron-rich substrates like alkenes or activated arenes, the reaction likely proceeds through an electrophilic addition/substitution pathway. For benzylic or allylic positions, a radical mechanism is more probable, which can be initiated by light or a radical initiator.
Q5: How can I monitor the progress of a bromination reaction with DBBA?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product. Quenching a small aliquot of the reaction mixture with a reducing agent before spotting on the TLC plate can prevent streaking from the active bromine species. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are also excellent methods for monitoring the reaction.
Visualizing Reaction Control
The following diagrams illustrate the logical workflow for troubleshooting and controlling bromination reactions with DBBA.
Caption: A flowchart for troubleshooting and preventing over-bromination.
Caption: The in situ generation of a milder brominating agent.
References
Validation & Comparative
A Comparative Guide to Brominating Agents: 5,5-Dibromobarbituric Acid vs. N-Bromosuccinimide (NBS)
For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is a critical decision that can significantly impact the yield, selectivity, and overall success of a synthetic route. This guide provides a detailed comparison of two such agents: the well-established and versatile N-bromosuccinimide (NBS) and the less documented 5,5-dibromobarbituric acid.
While extensive experimental data is available for NBS, allowing for a thorough evaluation of its performance, there is a notable scarcity of accessible, detailed experimental results for this compound. A key 1985 publication by G. Grundke, W. Keese, and M. Rimpler describes its use in the bromination of saturated and α,β-unsaturated carbonyl compounds; however, the full experimental data from this source is not widely available. Consequently, this guide will provide a comprehensive overview of NBS with supporting data and protocols, alongside the available information for this compound, highlighting the current gaps in the literature.
N-Bromosuccinimide (NBS): The Versatile Workhorse
N-Bromosuccinimide is a widely used reagent in organic synthesis, valued for its ability to serve as a source of electrophilic bromine for a variety of transformations. It is a crystalline solid, which makes it easier and safer to handle than liquid bromine.
Performance Data
NBS is effective in the bromination of a wide range of substrates, including allylic and benzylic positions, ketones, and electron-rich aromatic rings. The selectivity of NBS can often be tuned by the choice of solvent and the use of radical initiators or acid catalysts.
| Substrate Type | Typical Reaction Conditions | Product | Yield (%) | Reference |
| Allylic/Benzylic C-H | NBS, radical initiator (AIBN or benzoyl peroxide), non-polar solvent (e.g., CCl₄), reflux or light irradiation | Allylic/Benzylic Bromide | Generally Good to Excellent | [1][2] |
| Ketones (α-Bromination) | NBS, acid catalyst (e.g., TsOH, HBr) or radical initiator | α-Bromoketone | Good to Excellent | [3][4] |
| Electron-Rich Aromatics | NBS, polar solvent (e.g., DMF, CH₃CN), often with an acid catalyst | Aryl Bromide | Variable, often high for activated rings | [1][5] |
| Alkenes (Bromohydrin Formation) | NBS, aqueous polar solvent (e.g., DMSO, THF) | Bromohydrin | Good | [1] |
Experimental Protocols
1. Allylic Bromination of Cyclohexene (B86901) using NBS (Wohl-Ziegler Reaction)
-
Materials: Cyclohexene, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄).
-
Procedure: A solution of cyclohexene (1 equivalent) and a catalytic amount of AIBN in anhydrous CCl₄ is prepared in a round-bottom flask fitted with a reflux condenser. NBS (1 equivalent) is added to the mixture. The reaction is initiated by heating to reflux or by irradiation with a UV lamp. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-bromocyclohexene, which can be further purified by distillation.[6]
2. α-Bromination of Acetophenone (B1666503) using NBS
-
Materials: Acetophenone, N-bromosuccinimide (NBS), p-toluenesulfonic acid (TsOH), methanol.
-
Procedure: To a solution of acetophenone (1 equivalent) in methanol, a catalytic amount of p-toluenesulfonic acid is added. N-bromosuccinimide (1.1 equivalents) is then added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed, as indicated by TLC. The solvent is then evaporated, and the residue is taken up in a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude α-bromoacetophenone, which can be purified by crystallization or chromatography.
Reaction Mechanisms and Workflows
The versatility of NBS stems from its ability to participate in both radical and ionic reaction pathways, depending on the reaction conditions.
Radical Pathway for Allylic/Benzylic Bromination:
Caption: Radical mechanism of NBS bromination.
Ionic Pathway for α-Bromination of Ketones:
Caption: Ionic mechanism for acid-catalyzed α-bromination of ketones with NBS.
This compound: An Alternative with Limited Data
This compound is a crystalline solid that has been reported as a brominating agent, particularly for carbonyl compounds. However, detailed and comparative experimental data on its performance are scarce in readily accessible literature.
Performance Data
A 1985 study by Grundke, Keese, and Rimpler highlighted the use of this compound for the bromination of saturated and α,β-unsaturated aldehydes and ketones.[7] The abstract suggests it is a "convenient new reagent" for these transformations, implying good performance. Unfortunately, without access to the full experimental results of this study, a quantitative comparison of yields, reaction times, and selectivity with NBS cannot be provided at this time.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the use of this compound in bromination reactions are not widely available in the current literature. The synthesis of this compound itself involves the direct bromination of barbituric acid.
Synthesis of this compound:
-
Materials: Barbituric acid, bromine, water.
-
Procedure: To a suspension of barbituric acid in water, bromine is added dropwise. The reaction mixture is stirred, and the resulting solid is collected by filtration, washed with cold water, and dried.
Reaction Mechanisms and Workflows
Caption: Hypothesized electrophilic bromination using this compound.
Safety and Handling
| Reagent | Physical Form | Key Hazards | Handling Precautions |
| N-Bromosuccinimide (NBS) | White to off-white crystalline solid | Irritant, corrosive, light-sensitive. | Store in a cool, dry, dark place. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] |
| This compound | White to pale yellow crystalline solid | Causes severe skin burns and eye damage. | Store in a dry, well-ventilated place. Avoid contact with skin and eyes. Use in a fume hood and wear appropriate PPE. |
Conclusion
Based on the currently available and accessible scientific literature, N-bromosuccinimide (NBS) remains the more versatile, well-characterized, and reliable reagent for a broad spectrum of bromination reactions. Its efficacy in allylic, benzylic, and α-carbonyl brominations is extensively documented with established protocols and a clear understanding of the underlying reaction mechanisms.
This compound shows promise as a brominating agent, particularly for carbonyl compounds, as suggested by earlier research. However, a significant data gap in the contemporary, accessible literature prevents a direct and quantitative comparison with NBS. Further research and publication of detailed experimental studies, including substrate scope, yields, and selectivity, are necessary to fully evaluate the potential of this compound as a viable alternative to NBS and other common brominating agents.
For researchers and professionals in drug development and chemical synthesis, NBS currently offers a more predictable and well-supported choice for most bromination applications. The exploration of this compound's capabilities remains an area ripe for further investigation, which could unveil new advantages in specific synthetic contexts.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]
- 8. Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α′,α′-Dibromo-4-arylbut-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5,5-Dibromobarbituric Acid and Other N-Bromo Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selective introduction of bromine into organic molecules is a cornerstone of modern synthetic chemistry, enabling the construction of complex pharmaceuticals and functional materials. While numerous brominating agents are available, N-bromo reagents are often favored for their ease of handling and tunable reactivity. This guide provides a comparative analysis of the performance of 5,5-Dibromobarbituric acid against other commonly employed N-bromo reagents, with a focus on experimental data to inform reagent selection in research and development.
Overview of N-Bromo Reagents
N-bromo compounds serve as electrophilic bromine sources and are widely used in a variety of organic transformations, including allylic bromination, α-bromination of carbonyl compounds, and bromination of aromatic systems. Their reactivity is influenced by the electronic and steric environment of the nitrogen atom, which in turn dictates their suitability for specific applications. This guide will focus on a comparative study of the following reagents:
-
This compound (DBBA)
-
N-Bromosuccinimide (NBS)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
N-Bromoacetamide (NBA)
Data Presentation: Reactivity in α-Bromination of Ketones
The α-bromination of ketones is a fundamental transformation in organic synthesis, providing key intermediates for further functionalization. The following table summarizes the performance of various N-bromo reagents in the α-bromination of representative ketone substrates.
| Reagent | Substrate | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Cyclohexanone (B45756) | Dioxane | 20 | 0.5 | 95 | |
| This compound | Acetophenone (B1666503) | Dioxane | 20 | 0.5 | 92 | |
| N-Bromosuccinimide (NBS) | Acetophenone | Acidic Al₂O₃ / Methanol (B129727) | Reflux | 0.25 | 89 | [1] |
| N-Bromosuccinimide (NBS) | 4'-Chloroacetophenone | Acidic Al₂O₃ / Methanol | Reflux | 0.33 | 94 | [1] |
| N-Bromosuccinimide (NBS) | 4'-Nitroacetophenone | Acidic Al₂O₃ / Methanol | Reflux | 0.33 | 81 | [1] |
| Pyridine Hydrobromide Perbromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | 85 | [2] |
| Cupric Bromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | ~60 | [2] |
Note: Direct comparative studies under identical conditions are scarce. The data presented is collated from various sources and should be interpreted with consideration of the specific reaction conditions.
Experimental Protocols
Detailed methodologies for key bromination reactions are provided below to facilitate reproducibility and adaptation in the laboratory.
Protocol 1: α-Bromination of Cyclohexanone using this compound
This procedure is adapted from the work of Grundke, Keese, and Rimpler.
Materials:
-
Cyclohexanone
-
This compound
-
Dioxane
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (10 mmol) in 20 mL of dioxane.
-
To the stirred solution, add this compound (10 mmol) portion-wise at room temperature (20°C).
-
Continue stirring for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 30 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 2-bromocyclohexanone.
-
Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: α-Bromination of Acetophenone using N-Bromosuccinimide (NBS)
This protocol is a general procedure based on the work of Khan et al.[1]
Materials:
-
Acetophenone
-
N-Bromosuccinimide (NBS)
-
Acidic Alumina (B75360) (Al₂O₃)
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a 100 mL round-bottom flask fitted with a reflux condenser, combine acetophenone (10 mmol), acidic Al₂O₃ (10% w/w of the substrate), and methanol (20 mL).
-
Heat the mixture to reflux with stirring.
-
Add N-Bromosuccinimide (12 mmol) portion-wise over 10-15 minutes.
-
Continue refluxing and monitor the reaction progress by TLC. The reaction is typically complete within 15-20 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the alumina catalyst and wash the solid with a small amount of methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the pure α-bromoacetophenone.[1]
Visualization of Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows and reaction mechanisms discussed in this guide.
Caption: Generalized workflow for the α-bromination of ketones.
Caption: General mechanism for the α-bromination of ketones.
Discussion of Reactivity and Selectivity
This compound (DBBA): The available data suggests that DBBA is a highly reactive and efficient reagent for the α-bromination of ketones, providing excellent yields in short reaction times under mild conditions. Its high reactivity can be attributed to the two electron-withdrawing carbonyl groups flanking the nitrogen atoms, which polarize the N-Br bonds and enhance the electrophilicity of the bromine atoms.
N-Bromosuccinimide (NBS): NBS is arguably the most widely used N-bromo reagent due to its versatility, commercial availability, and ease of handling. It is effective for a broad range of bromination reactions, including allylic and benzylic bromination, as well as the α-bromination of carbonyls.[3] For the latter, it often requires activation by an acid catalyst or a radical initiator.[1] While generally providing good to excellent yields, reaction times can be longer compared to DBBA.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is another potent brominating agent that contains two bromine atoms per molecule. It is often considered a more economical alternative to NBS.[4] Its reactivity is comparable to NBS and it is effective for the bromination of a variety of substrates, including ketones and aromatic compounds.
N-Bromoacetamide (NBA): NBA exhibits a different reactivity profile compared to cyclic N-bromoimides. It has a higher tendency to participate in addition reactions with alkenes rather than allylic substitution. In the context of ketone bromination, its reactivity is generally lower than that of NBS and DBBA.
Conclusion
The choice of an N-bromo reagent is a critical parameter in the design of a synthetic route. This compound emerges as a highly reactive and efficient reagent for the α-bromination of ketones, offering rapid reaction times and high yields under mild conditions. N-Bromosuccinimide remains a versatile and reliable choice for a broader range of bromination reactions. The selection between these and other N-bromo reagents should be guided by the specific substrate, desired selectivity, and reaction conditions. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
5,5-Dibromobarbituric Acid: A Safer and More Convenient Alternative to Elemental Bromine for Bromination Reactions
In the realm of organic synthesis, the introduction of bromine atoms into molecules is a fundamental transformation, often serving as a crucial step in the synthesis of pharmaceuticals and other complex organic compounds. For decades, elemental bromine (Br₂) has been the go-to reagent for many bromination reactions. However, its high toxicity, corrosiveness, and volatility pose significant handling and safety challenges in a laboratory setting. A compelling alternative, 5,5-Dibromobarbituric acid, offers a safer and more convenient approach to bromination, particularly for carbonyl compounds. This guide provides a detailed comparison of these two reagents, supported by available data and experimental protocols, to assist researchers in making informed decisions for their synthetic needs.
Performance and Applications: A Comparative Overview
Elemental bromine, in contrast, is a powerful and versatile brominating agent with a broader range of applications, including the bromination of alkenes, alkynes, aromatic compounds, and the α-bromination of carbonyls. However, its high reactivity can sometimes lead to a lack of selectivity and the formation of undesired byproducts.
The solid nature of this compound allows for more precise measurement and controlled addition to a reaction mixture, which can be a significant advantage in achieving higher selectivity and cleaner reaction profiles compared to the often difficult-to-handle liquid bromine.
Safety and Handling: A Clear Advantage for this compound
The most significant advantages of using this compound over elemental bromine are in the areas of safety and handling. Elemental bromine is a fuming, reddish-brown liquid that is highly corrosive to the skin, eyes, and respiratory tract.[1][2] Its high vapor pressure necessitates working in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including splash goggles, and rubber gloves.[1] Accidental contact can lead to severe burns and the formation of slow-healing ulcers.[1] Furthermore, elemental bromine reacts violently with many organic compounds and metals, posing fire and explosion risks.[1]
In stark contrast, this compound is a stable, crystalline solid, which significantly mitigates the risks associated with volatility and fuming.[3] While it is also classified as a corrosive material that can cause severe skin burns and eye damage, the hazards are more localized and manageable compared to the pervasive nature of bromine vapor.[4][5] The solid form simplifies storage, weighing, and dispensing, reducing the likelihood of accidental spills and exposure.
Table 1: Safety and Handling Comparison
| Feature | This compound | Elemental Bromine |
| Physical State | Solid[3] | Fuming Liquid[2] |
| Volatility | Low | High[2] |
| Toxicity | Corrosive, causes severe skin burns and eye damage.[4][5] | Highly corrosive to skin and eyes; moderately toxic via inhalation.[1] |
| Handling | Easy to weigh and handle.[3][6] | Difficult to handle due to high vapor pressure and corrosivity.[1][6] |
| Storage | Store in a dry, cool, and well-ventilated place.[4] | Store at room temperature in a secondary container, separate from oxidizable substances.[1] |
| Major Hazards | Skin and eye corrosion.[4][5] | Severe burns, respiratory damage, violent reactions with organic materials.[1][2] |
Experimental Protocols
Protocol 1: α-Bromination of a Ketone using this compound (Representative Protocol)
This protocol is a representative procedure for the α-bromination of a ketone, based on the known reactivity of this compound and general procedures for similar reagents.
Objective: To synthesize an α-bromoketone from a ketone using this compound.
Materials:
-
Ketone (e.g., Acetophenone)
-
This compound
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the ketone (1 equivalent) in the chosen solvent.
-
With vigorous stirring, add this compound (1 equivalent for monobromination) portion-wise at room temperature. The reaction may be mildly exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the barbituric acid byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired α-bromoketone.
Protocol 2: α-Bromination of a Ketone using Elemental Bromine
This is a typical procedure for the acid-catalyzed α-bromination of a ketone using elemental bromine.
Objective: To synthesize an α-bromoketone from a ketone using elemental bromine.
Materials:
-
Ketone (e.g., Acetophenone)
-
Elemental Bromine (Br₂)
-
Acetic Acid (as solvent and catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the ketone (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of elemental bromine (1 equivalent) in acetic acid from a dropping funnel with vigorous stirring. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the red-brown color of bromine disappears.
-
Carefully pour the reaction mixture into a large volume of cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or recrystallization to obtain the α-bromoketone.
Visualizing the Advantage: Workflow and Decision Making
The choice between this compound and elemental bromine can be guided by several factors, primarily the substrate, desired selectivity, and, most importantly, safety considerations.
Caption: Decision workflow for selecting a brominating agent.
The general reaction mechanism for the α-bromination of a ketone, which is relevant for both reagents, proceeds through an enol or enolate intermediate.
Caption: General mechanism for α-bromination of ketones.
Conclusion
For researchers and professionals in drug development and chemical synthesis, the choice of reagents is critical and multifaceted, balancing reactivity, cost, and safety. While elemental bromine remains a powerful tool in the synthetic chemist's arsenal, its significant hazards cannot be overlooked. This compound emerges as a highly attractive alternative, especially for the bromination of carbonyl compounds. Its solid nature, ease of handling, and improved safety profile make it a superior choice in many laboratory settings. By opting for safer alternatives like this compound, the chemical community can continue to advance scientific discovery while prioritizing the well-being of its researchers and minimizing environmental impact.
References
A Comparative Guide to Brominating Agents: Focus on the Selectivity of 5,5-Dibromobarbituric Acid
For researchers, scientists, and professionals in drug development, the selective introduction of bromine atoms into a molecule is a critical transformation. The choice of brominating agent profoundly influences the outcome of a reaction, dictating its regioselectivity, chemoselectivity, and overall efficiency. This guide provides a comprehensive comparison of 5,5-Dibromobarbituric acid with other commonly employed brominating agents, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic challenges.
This document will delve into the characteristics and applications of this compound, N-Bromosuccinimide (NBS), Molecular Bromine (Br₂), and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), with a focus on their selectivity in key bromination reactions.
Executive Summary
The choice of a brominating agent is a pivotal decision in synthetic chemistry. While molecular bromine is a powerful and cost-effective reagent, its high reactivity often leads to a lack of selectivity and presents significant handling and safety challenges. N-Bromosuccinimide (NBS) has emerged as a versatile and more selective alternative, particularly for allylic and benzylic brominations. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) offers advantages in terms of atom economy and ease of handling. This compound, though less commonly cited, presents itself as a valuable reagent for specific applications, particularly in the bromination of activated aromatic systems. The selection of the most appropriate agent hinges on the specific substrate and the desired regiochemical outcome.
Data Presentation: Quantitative Comparison of Brominating Agents
The following tables summarize the performance of various brominating agents in terms of yield and selectivity for different substrate classes.
Table 1: Electrophilic Aromatic Bromination of Anisole (B1667542)
| Brominating Agent | Reaction Conditions | Major Product | ortho:para Ratio | Yield (%) | Reference |
| This compound | Data not available | - | - | - | - |
| N-Bromosuccinimide (NBS) | Acetonitrile, 0 °C to rt | p-Bromoanisole | Exclusively para | 96 | [1] |
| **Molecular Bromine (Br₂) ** | Acetic Acid, 0 °C to rt | Mixture | Varies | - | [2] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Chloroform, rt | o-Bromoanisole | Predominantly ortho | 92.5 | [3] |
Table 2: Benzylic Bromination of Toluene (B28343)
| Brominating Agent | Reaction Conditions | Major Product | Yield (%) | Reference |
| This compound | Data not available | - | - | - |
| N-Bromosuccinimide (NBS) | CCl₄, light or radical initiator | Benzyl bromide | High | [4] |
| **Molecular Bromine (Br₂) ** | Light | Benzyl bromide | Moderate | [4] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | CH₂Cl₂, ZrCl₄ (cat.), rt | Benzyl bromide | 86 | [5] |
Table 3: Allylic Bromination of Cyclohexene
| Brominating Agent | Reaction Conditions | Major Product | Yield (%) | Reference |
| This compound | Data not available | - | - | - |
| N-Bromosuccinimide (NBS) | CCl₄, AIBN, reflux | 3-Bromocyclohexene | High | [6] |
| **Molecular Bromine (Br₂) ** | Low concentration, radical conditions | 3-Bromocyclohexene | Moderate | [3] |
Reaction Mechanisms and Selectivity
The selectivity of a brominating agent is intrinsically linked to its reaction mechanism.
Caption: General mechanisms for electrophilic and radical bromination.
Electrophilic Aromatic Substitution: In the bromination of electron-rich aromatic rings, the brominating agent delivers an electrophilic bromine species (Br⁺ or a polarized bromine). The regioselectivity is governed by the directing effects of the substituents on the aromatic ring. Activating groups (e.g., -OH, -OR, -NH₂) are typically ortho, para-directing.[7] The choice of brominating agent and solvent can influence the ortho:para ratio. For instance, NBS in polar solvents like DMF often shows high para-selectivity.[6]
Radical Substitution: Allylic and benzylic brominations proceed via a free-radical chain reaction.[3] The key to the high selectivity of reagents like NBS is their ability to provide a low, constant concentration of molecular bromine, which favors radical substitution over competing electrophilic addition to a double bond.[4] The stability of the resulting allylic or benzylic radical intermediate is a crucial factor in determining the reaction's feasibility and regioselectivity.
Experimental Protocols
Detailed experimental procedures are essential for reproducible and comparable results.
Protocol 1: Electrophilic Aromatic Bromination of Acetanilide (B955) with N-Bromosuccinimide (NBS)
This protocol describes a method for the regioselective monobromination of acetanilide.[8][9]
Materials:
-
Acetanilide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Water
-
20 mL scintillation vial
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
Procedure:
-
In a 20 mL scintillation vial, combine acetanilide (5.0 mmol) and N-bromosuccinimide (5.0 mmol) in 10 mL of acetonitrile.
-
Stir the mixture until the solids are nearly dissolved.
-
Add one drop of concentrated HCl to the mixture.
-
Stir the reaction mixture at room temperature for 20 minutes.
-
Pour the reaction mixture into a 100 mL beaker containing 40 mL of water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water.
-
Allow the product to air dry.
Caption: Experimental workflow for the bromination of acetanilide using NBS.
Protocol 2: Benzylic Bromination of Toluene with N-Bromosuccinimide (NBS)
This protocol outlines a standard procedure for the selective bromination of the methyl group of toluene.[4]
Materials:
-
Toluene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or light source
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve toluene in CCl₄.
-
Add NBS and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux or irradiate with a suitable light source to initiate the reaction.
-
Maintain the reaction under reflux until the reaction is complete (can be monitored by TLC or GC).
-
Cool the reaction mixture and filter to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation.
Caption: Experimental workflow for the benzylic bromination of toluene using NBS.
Protocol 3: Electrophilic Aromatic Bromination of Anisole with Molecular Bromine
This protocol describes the bromination of anisole using molecular bromine in acetic acid.[2]
Materials:
-
Anisole
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite solution
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve anisole in glacial acetic acid and cool the mixture in an ice bath.
-
In a dropping funnel, prepare a solution of molecular bromine in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred anisole solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC.
-
Pour the reaction mixture into cold water and quench any excess bromine with a sodium bisulfite solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Conclusion
The selective bromination of organic molecules is a nuanced task that requires careful consideration of the substrate, desired product, and the properties of the brominating agent. N-Bromosuccinimide stands out as a highly selective reagent for allylic and benzylic brominations, offering a safer and more controlled alternative to molecular bromine. For electrophilic aromatic bromination, the choice is less clear-cut and depends heavily on the activation of the aromatic ring and the desired isomer. While data on the selectivity of this compound is limited, its application in the bromination of activated aromatic systems suggests it is a promising area for further investigation. The provided protocols offer a starting point for researchers to explore and optimize these important transformations in their own work.
References
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Synthesis and Efficiency of 5,5-Dibromobarbituric Acid and Structurally Similar Compounds
For researchers and professionals in drug development and organic synthesis, the efficiency and yield of key intermediates are critical factors. This guide provides a comparative analysis of the synthesis of 5,5-dibromobarbituric acid and its structurally similar analogues, including barbituric acid, 5,5-dichlorobarbituric acid, and 5,5-diiodobarbituric acid. The comparison is supported by experimental data on yields and detailed methodologies.
Yield and Efficiency Comparison
The synthesis of these compounds typically starts from barbituric acid or its precursors. The choice of halogenating agent and reaction conditions significantly impacts the yield and purity of the final product.
| Compound | Starting Material | Reagents | Solvent | Yield (%) |
| Barbituric Acid | Diethyl Malonate, Urea (B33335) | Sodium Ethoxide | Ethanol (B145695) | 72-78 |
| 5,5-Dichlorobarbituric Acid | Barbituric Acid | Potassium chloride, dihydrogen peroxide, chloroperoxidase | Water | 94 |
| This compound | Barbituric Acid | Bromine | Not Specified | 60 |
| 5-Bromo-5-phenylbarbituric Acid | 5-Phenylbarbituric Acid | Bromine Water | 0.6 N NaOH (aq) | High (not specified) |
Note: The yield for 5-bromo-5-phenylbarbituric acid, a mono-bromo derivative, is reported to be high, suggesting that the introduction of the first bromine atom is efficient. The synthesis of the diiodo- derivative could not be found with specific yield data in the reviewed literature.
Experimental Protocols
Below are the detailed experimental protocols for the synthesis of the compounds listed in the comparison table.
Synthesis of Barbituric Acid
Barbituric acid is synthesized via the condensation of diethyl malonate and urea in the presence of a strong base, sodium ethoxide.
Procedure:
-
In a round-bottom flask, dissolve 11.5 g of sodium metal in 250 mL of absolute ethanol to prepare sodium ethoxide.
-
To this solution, add 80 g of diethyl malonate, followed by a solution of 30 g of dry urea in 250 mL of hot absolute ethanol.
-
Reflux the mixture for seven hours in an oil bath heated to 110°C.
-
After the reaction, add 500 mL of hot water and acidify with concentrated hydrochloric acid.
-
Cool the solution in an ice bath to crystallize the product.
-
Collect the white precipitate by filtration, wash with cold water, and dry at 105-110°C.
-
The expected yield is between 46-50 g (72-78%).[1]
Synthesis of 5,5-Dichlorobarbituric Acid
The synthesis of 5,5-dichlorobarbituric acid from barbituric acid can be achieved with a high yield using an enzymatic approach.
Procedure: The synthesis involves the use of chloroperoxidase in the presence of potassium chloride and dihydrogen peroxide in an aqueous solution. This method has been reported to yield 5,5-dichlorobarbituric acid in 94% yield.
Synthesis of this compound
The direct bromination of barbituric acid yields this compound.
Procedure: While detailed conditions were not fully available, the reaction involves treating barbituric acid with bromine. A reported yield for this synthesis is 60%.[2]
Synthesis of 5-Bromo-5-phenylbarbituric Acid
This procedure describes the synthesis of a mono-brominated derivative of a substituted barbituric acid.
Procedure:
-
Dissolve 20.4 g of 5-phenylbarbituric acid in 170 mL of 0.6 N aqueous sodium hydroxide (B78521) solution.
-
Add saturated bromine water to the solution to initiate the bromination.
-
The resulting 5-bromo-5-phenylbarbituric acid can be isolated from the reaction mixture. This reaction is reported to proceed in high yield.
Logical Relationship of Synthesis
The following diagram illustrates the general synthetic pathway from a common starting material to the halogenated derivatives.
Caption: General synthetic route to 5,5-dihalogenated barbituric acids.
Experimental Workflow for Halogenation
The diagram below outlines the typical workflow for the halogenation of barbituric acid.
Caption: Typical experimental workflow for the synthesis of 5,5-dihalogenated barbituric acids.
References
A Comparative Guide to Regioselective Brominating Agents: Evaluating 5,5-Dibromobarbituric Acid and Alternatives
For researchers, scientists, and drug development professionals, the regioselective introduction of bromine atoms into aromatic systems is a cornerstone of synthetic chemistry. The choice of brominating agent is critical, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of 5,5-Dibromobarbituric acid with other commonly employed regioselective brominating agents, namely N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and Dibromoisocyanuric acid (DBI). This analysis is supported by available experimental data and detailed methodologies to aid in the selection of the optimal reagent for specific synthetic challenges.
While this compound is a known brominating agent, its application in the regioselective bromination of aromatic compounds is not extensively documented in scientific literature. Its primary reported use is in the bromination of carbonyl compounds. Consequently, a direct quantitative comparison with established reagents for aromatic bromination is challenging. This guide, therefore, focuses on a detailed comparison of NBS, DBDMH, and DBI, while providing a theoretical context for the potential reactivity of this compound.
Performance Comparison of Brominating Agents
The selection of a brominating agent is a multi-faceted decision, weighing factors such as reactivity, selectivity, cost, and ease of handling. The following table summarizes the performance of NBS, DBDMH, and DBI in the regioselective bromination of representative aromatic substrates.
| Brominating Agent | Substrate | Catalyst/Solvent | Reaction Time | Temperature (°C) | Yield (%) | Regioselectivity (ortho:para:meta) |
| N-Bromosuccinimide (NBS) | Anisole (B1667542) | Acetonitrile (B52724) | Overnight | Room Temp | 96 | Exclusive para-substitution |
| Acetanilide | Acetic Acid | 1 hour | Room Temp | High | Predominantly para-substitution | |
| Phenol (B47542) | Tetrabutylammonium bromide | - | - | High | Predominantly para-substitution | |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Phenol | Chloroform (B151607) | 1 hour | Room Temp | 92.5 | Predominantly ortho-substitution |
| 2,6-Dimethoxybenzoic acid | Aqueous NaOH | 4.5 hours | 20-25 | 90 | 3-bromo product | |
| Dibromoisocyanuric acid (DBI) | Nitrobenzene | Conc. H₂SO₄ | 5 minutes | 20 | 88 | 3-bromonitrobenzene |
| 2,6-Dinitrotoluene (B127279) | Conc. H₂SO₄ | 1.5 hours | Room Temp | 70 | 5-bromo-2-methyl-1,3-dinitrobenzene |
Mechanistic Overview and Selection Logic
The regioselectivity of electrophilic aromatic bromination is governed by the electronic nature of the substituents on the aromatic ring and the reactivity of the brominating agent. The general mechanism involves the generation of an electrophilic bromine species that attacks the electron-rich aromatic ring to form a sigma complex (arenium ion), followed by deprotonation to restore aromaticity.
The choice of a specific brominating agent depends on the desired outcome and the nature of the substrate. The following decision tree provides a logical workflow for selecting an appropriate reagent.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible and successful synthetic outcomes. Below are representative protocols for the regioselective bromination of aromatic compounds using NBS, DBDMH, and DBI.
Protocol 1: Para-Selective Bromination of Anisole using N-Bromosuccinimide (NBS)
This procedure is adapted from a reported method for the highly para-selective bromination of methoxybenzenes.[1]
Materials:
-
Anisole (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.0 mmol)
-
Acetonitrile (MeCN) (2 mL)
-
Water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Brine
Procedure:
-
Dissolve anisole in acetonitrile in a round-bottom flask at 0 °C.
-
Add N-bromosuccinimide in one portion.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Ortho-Selective Bromination of Phenol using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This protocol describes a simple and convenient method for the ortho-monobromination of phenols.[2]
Materials:
-
Phenol (1.0 mmol)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.50-0.52 mole equiv.)
-
Chloroform (5-7 mL)
-
10% aqueous sodium hydrosulfite (Na₂S₂O₄) solution (for workup of low solubility products)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the phenol in chloroform in a flask at room temperature.
-
Add solid DBDMH in portions to the solution while stirring.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
For soluble products, separate the solid byproduct (5,5-dimethylhydantoin) by filtration.
-
For products with low solubility, add 10% aqueous sodium hydrosulfite solution to the reaction mixture and stir for 5 minutes. Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 3: Bromination of 2,6-Dinitrotoluene using Dibromoisocyanuric Acid (DBI)
This protocol demonstrates the use of the powerful brominating agent DBI for deactivated aromatic rings.[3]
Materials:
-
2,6-Dinitrotoluene (2.75 mmol)
-
Dibromoisocyanuric acid (DBI) (1.51 mmol)
-
Concentrated Sulfuric Acid (3 mL)
-
Iced water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,6-dinitrotoluene in concentrated sulfuric acid in a suitable flask.
-
Add dibromoisocyanuric acid to the solution and stir at room temperature for 1.5 hours.
-
Pour the reaction mixture into iced water.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (dichloromethane:hexane) to yield the product.
Experimental Workflow Visualization
A typical experimental workflow for a regioselective bromination reaction involves several key steps, from reagent preparation to product purification and analysis.
Conclusion
The selection of an appropriate regioselective brominating agent is a critical parameter in the synthesis of functionalized aromatic compounds. While this compound is a documented brominating agent, its utility and efficacy in the regioselective bromination of aromatic systems remain largely unexplored, necessitating further research to establish its comparative performance. In contrast, N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and Dibromoisocyanuric acid (DBI) are well-established reagents with distinct reactivity profiles. NBS is a versatile and widely used reagent for a variety of brominations. DBDMH offers advantages in terms of atom economy and ease of byproduct removal, often showing excellent ortho-selectivity for phenols. DBI stands out for its high reactivity, enabling the bromination of deactivated aromatic rings. The provided data and protocols offer a valuable resource for chemists to make informed decisions in designing and executing their synthetic strategies.
References
A Comparative Cost-Benefit Analysis of 5,5-Dibromobarbituric Acid Synthesis for Large-Scale Production
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Bromination Strategy
The synthesis of 5,5-dibromobarbituric acid, a key intermediate in the production of various pharmaceuticals, presents a critical decision point for large-scale manufacturing operations. The choice of brominating agent and synthetic route directly impacts production costs, process safety, environmental footprint, and ultimately, the economic viability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive cost-benefit analysis of the traditional synthesis of this compound using elemental bromine and compares it with a viable alternative utilizing N-bromosuccinimide (NBS).
Executive Summary
Direct bromination of barbituric acid with elemental bromine is a high-yielding and established method. However, the significant safety hazards, handling complexities, and stringent environmental regulations associated with liquid bromine on an industrial scale present considerable challenges and costs. In contrast, N-bromosuccinimide (NBS) offers a safer and more manageable alternative, though at a higher initial reagent cost. This analysis demonstrates that while the direct material cost for the NBS route may be higher, the reduced capital expenditure on specialized handling and safety infrastructure, coupled with lower waste disposal costs, can make it a more economically favorable and sustainable option for large-scale synthesis in the long run.
Data Presentation: A Comparative Overview
The following tables provide a quantitative comparison of the two primary methods for the large-scale synthesis of this compound.
| Metric | Method 1: Direct Bromination with Br₂ | Method 2: Bromination with NBS | Notes |
| Starting Materials | Barbituric Acid, Liquid Bromine | Barbituric Acid, N-Bromosuccinimide | |
| Reported Yield | 84%[1] | Estimated ~80-90% | Yield with NBS is estimated based on similar reactions, as specific data for barbituric acid is not readily available. |
| Reaction Time | ~24 hours[1] | Estimated ~12-24 hours | Reaction time with NBS is generally comparable or slightly faster. |
| Purity of Final Product | High, requires recrystallization | High, requires recrystallization | Both methods can yield high-purity product after appropriate workup. |
| Cost Analysis (per kg of this compound) | Method 1: Direct Bromination with Br₂ | Method 2: Bromination with NBS | Notes |
| Barbituric Acid Cost | ~$94.38/kg[2] | ~$94.38/kg[2] | Price based on bulk purchase. |
| Brominating Agent Cost | ~$586-690/kg (for high purity Br₂)[3] | ~$172/kg (for bulk NBS)[4] | Note: Stoichiometry requires ~1.25 kg of Br₂ or ~2.78 kg of NBS per kg of barbituric acid. |
| Estimated Reagent Cost per kg Product | ~$865 - $1020 | ~$565 | This is a simplified calculation and does not include solvent or other reagent costs. |
| Waste Disposal Costs | High (due to corrosive and toxic byproducts) | Moderate (succinimide byproduct is less hazardous) | Costs are highly variable based on location and regulations. |
| Capital Expenditure (Safety & Handling) | Very High (specialized storage, scrubbers, monitoring)[5][6] | Moderate (standard solid handling equipment) | A significant cost driver for the bromine route. |
| Operational Expenditure (Safety) | High (rigorous training, monitoring, emergency response)[7] | Moderate |
Experimental Protocols
Method 1: Large-Scale Synthesis of this compound via Direct Bromination
This protocol is an adaptation for large-scale synthesis based on available laboratory procedures.[1]
Materials:
-
Barbituric Acid (100 kg, 780.7 mol)
-
Liquid Bromine (275 kg, 1720.5 mol)
-
Deionized Water
-
Appropriate reaction vessel with robust stirring, cooling, and a scrubber system for HBr gas.
Procedure:
-
Charge the reaction vessel with a suspension of barbituric acid in water.
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add liquid bromine to the cooled suspension over a period of 8-12 hours, maintaining the temperature below 10 °C. The addition should be carefully controlled to manage the exothermic reaction and the evolution of hydrogen bromide (HBr) gas.
-
The HBr gas generated must be directed to a scrubber system containing a caustic solution (e.g., sodium hydroxide) to neutralize it.
-
After the complete addition of bromine, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure complete reaction.
-
The solid product is collected by filtration, washed thoroughly with cold deionized water to remove any unreacted bromine and HBr.
-
The crude this compound is then recrystallized from a suitable solvent (e.g., hot water or ethanol/water mixture) to achieve the desired purity.
-
The purified product is dried under vacuum at a controlled temperature.
Method 2: Proposed Large-Scale Synthesis of this compound using N-Bromosuccinimide (NBS)
This is a proposed protocol based on the general reactivity of NBS for α-bromination of activated methylene (B1212753) groups.[8][9]
Materials:
-
Barbituric Acid (100 kg, 780.7 mol)
-
N-Bromosuccinimide (NBS) (292 kg, 1640 mol)
-
Acetonitrile or a similar polar aprotic solvent
-
Radical initiator (e.g., AIBN or benzoyl peroxide, catalytic amount) - Optional, depending on the desired reaction mechanism.
-
Deionized Water
Procedure:
-
Charge the reaction vessel with a solution of barbituric acid in the chosen solvent.
-
Add the radical initiator (if used).
-
Heat the mixture to a moderate temperature (e.g., 50-60 °C).
-
Gradually add N-bromosuccinimide (NBS) in portions to the reaction mixture over several hours. The rate of addition should be controlled to manage the reaction temperature.
-
After the complete addition of NBS, continue to stir the mixture at the same temperature for an additional 6-12 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The succinimide (B58015) byproduct can be removed by filtration.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is precipitated by the addition of water, collected by filtration, and washed with water.
-
Recrystallization from a suitable solvent will yield the purified this compound.
Mandatory Visualizations
Caption: Comparative workflow for the synthesis of this compound.
Caption: Decision matrix for selecting a bromination method.
Conclusion and Recommendations
The selection of a synthetic route for the large-scale production of this compound is a multifaceted decision that extends beyond simple reagent costs.
-
Direct Bromination with Liquid Bromine: This method is characterized by a high reported yield and the use of a relatively inexpensive brominating agent on a per-mole-of-bromine basis. However, the extreme hazards associated with handling large quantities of liquid bromine necessitate substantial investment in specialized infrastructure, including corrosion-resistant reactors, dedicated storage facilities, and robust scrubber systems.[5][6] The operational costs associated with stringent safety protocols, personnel training, and the disposal of hazardous and corrosive waste streams are also significant.[7][10] This route is most suitable for facilities that already possess the necessary infrastructure and expertise for handling hazardous materials like bromine.
-
Bromination with N-Bromosuccinimide (NBS): While the initial cost of NBS is higher than that of elemental bromine, it offers significant advantages in terms of safety and handling. As a stable, crystalline solid, NBS does not require the same level of specialized equipment as liquid bromine, thereby reducing capital expenditure. The primary byproduct, succinimide, is less hazardous and potentially recyclable, leading to lower waste disposal costs. For new manufacturing facilities or companies prioritizing a higher safety margin and a more environmentally benign process, the NBS route presents a compelling case for long-term cost-effectiveness and operational sustainability.
Recommendation: For new large-scale production setups, a thorough techno-economic evaluation is strongly recommended. While the direct bromination route appears cheaper based on raw material costs alone, the hidden costs associated with safety, handling, and waste management can be substantial. The use of N-bromosuccinimide, despite its higher upfront cost, is likely to be the more prudent and ultimately more economical choice for many modern pharmaceutical manufacturing operations, aligning with principles of green chemistry and process safety management.
References
- 1. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 2. benchchem.com [benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. N-Bromosuccinimide Market Growth | Industry Analysis 2032 [alliedmarketresearch.com]
- 5. youtube.com [youtube.com]
- 6. nj.gov [nj.gov]
- 7. icl-group-sustainability.com [icl-group-sustainability.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
A Comparative Guide to Analytical Methods for Determining the Purity of 5,5-Dibromobarbituric Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount. 5,5-Dibromobarbituric acid, a derivative of barbituric acid, serves as a crucial building block in the synthesis of various compounds.[1][2] Its purity directly impacts the quality, safety, and efficacy of the final products. This guide provides a comprehensive comparison of analytical methods for determining the purity of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Analytical Methods
The purity of this compound can be assessed using a variety of analytical techniques, each with its own set of advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Titrimetry, and UV-Vis Spectrophotometry. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, the nature of potential impurities, and the available instrumentation.
Table 1: Comparison of Analytical Methods for this compound Purity Determination
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Titrimetry (Potentiometric/Argentometric) | UV-Vis Spectrophotometry |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds followed by mass-based detection. | Quantitative chemical reaction (acid-base or precipitation). | Measurement of light absorption by the analyte. |
| Specificity | High; can separate the main compound from closely related impurities. | Very high; provides structural information for impurity identification. | Moderate to low; may not distinguish between structurally similar acidic or halogenated compounds. | Low; susceptible to interference from any UV-absorbing impurities. |
| Sensitivity | High (ng to µg range). | Very high (pg to ng range). | Moderate (mg range). | Moderate (µg to mg range). |
| Limit of Detection (LOD) | Estimated: 1-10 ng/mL | Estimated: 0.5-5 ng/mL[3] | Not applicable for impurity profiling. | Estimated: 0.1-1 µg/mL |
| Limit of Quantification (LOQ) | Estimated: 5-50 ng/mL | Estimated: 1.5-10 ng/mL[3] | Not applicable for impurity profiling. | Estimated: 0.5-5 µg/mL |
| Precision (%RSD) | < 2% | < 10%[4] | < 1% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% | 97-103% |
| Sample Throughput | High | Moderate | Low | High |
| Instrumentation Cost | High | Very High | Low | Low |
| Primary Use | Quantitative purity assessment and impurity profiling. | Identification and quantification of volatile impurities. | Assay of the main component. | Quick estimation of concentration. |
Potential Impurities in this compound
The synthesis of this compound typically involves the bromination of barbituric acid. This process can lead to several potential impurities that need to be monitored.
Table 2: Potential Impurities of this compound
| Impurity Name | Chemical Structure | Origin |
| Barbituric Acid | C₄H₄N₂O₃ | Unreacted starting material.[5] |
| 5-Bromobarbituric Acid | C₄H₃BrN₂O₃ | Incomplete bromination byproduct. |
| Degradation Products | Varied | Hydrolysis of the barbiturate (B1230296) ring.[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying this compound and its potential impurities.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[7]
-
Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 100 µg/mL). Prepare a series of dilutions for the calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Analysis: Inject the standard and sample solutions. The purity is determined by comparing the peak area of this compound in the sample to the calibration curve and by calculating the area percentage of the main peak relative to all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for the identification and quantification of volatile impurities. Derivatization is often required for barbiturates to improve their volatility and chromatographic behavior.
Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation (with Derivatization):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or an alkylating agent like iodomethane.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.
-
-
Analysis: Inject the derivatized sample into the GC-MS. Identify and quantify impurities based on their retention times and mass spectra compared to reference standards.
Titrimetry
Titrimetric methods offer a cost-effective way to determine the overall purity (assay) of this compound.
Potentiometric Titration (Acid-Base):
This method is based on the acidic nature of the imide protons of the barbiturate ring.
Protocol:
-
Instrumentation: A potentiometer with a suitable electrode (e.g., glass electrode).
-
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.
-
Solvent: A mixture of water and a suitable organic solvent like ethanol (B145695) to dissolve the sample.
-
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in the solvent.
-
Titrate with the standardized NaOH solution, recording the potential (mV) or pH after each addition of titrant.
-
Determine the endpoint from the inflection point of the titration curve.
-
Calculate the purity based on the volume of titrant consumed.
-
Argentometric Titration (Precipitation):
This method can be used to determine the purity based on the bromine content.
Protocol:
-
Instrumentation: Standard titration setup.
-
Titrant: 0.1 M Silver Nitrate (AgNO₃), standardized.
-
Indicator: Potassium chromate (B82759) solution (Mohr's method) or an adsorption indicator like fluorescein (B123965) (Fajans' method).[8][9]
-
Procedure:
-
Accurately weigh and dissolve the sample in water. The pH should be neutral or slightly alkaline for Mohr's method.
-
Titrate with the standardized AgNO₃ solution until the endpoint is reached (e.g., formation of a reddish-brown precipitate of silver chromate in Mohr's method).
-
Calculate the purity based on the amount of bromine determined.
-
UV-Vis Spectrophotometry
A simple and rapid method for a quick estimation of the concentration, though it lacks specificity for purity analysis in the presence of UV-absorbing impurities.
Protocol:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A suitable solvent in which this compound is soluble and stable (e.g., ethanol or a buffered aqueous solution).
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution.
-
Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
-
Prepare a sample solution of a known concentration and measure its absorbance.
-
Calculate the concentration of the sample from the calibration curve.
-
Visualizations
Workflow for Purity Analysis
The following diagram illustrates a general workflow for the purity analysis of this compound, from sample reception to the final report.
Decision Tree for Method Selection
This diagram provides a logical pathway for selecting the most appropriate analytical method based on the analytical objective.
References
- 1. lifechempharma.com [lifechempharma.com]
- 2. journals.irapa.org [journals.irapa.org]
- 3. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Confirmation and quantitation of barbiturates in human urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. Identification of 5-ethyl-5-(2-methylbutyl)barbituric acid as an impurity of manufacture in amobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of a novel two-phase potentiometric titration method of barbiturates with mercury (II). Part I: Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Argentometric titration | PPTX [slideshare.net]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
spectroscopic comparison of starting materials and products in 5,5-Dibromobarbituric acid reactions
For researchers, scientists, and drug development professionals, this guide provides a detailed spectroscopic comparison of the starting material, 5,5-dibromobarbituric acid, and a representative product, 5,5-dimorpholinobarbituric acid. This comparison, supported by experimental data and protocols, offers insights into the chemical transformation and aids in the characterization of related compounds.
The conversion of this compound to 5,5-dimorpholinobarbituric acid represents a typical nucleophilic substitution reaction at the C5 position of the barbiturate (B1230296) ring. This transformation is of interest in the synthesis of novel barbituric acid derivatives with potential applications in medicinal chemistry. Spectroscopic analysis is crucial for confirming the successful substitution of the bromine atoms with morpholine (B109124) moieties. This guide outlines the key spectroscopic differences between the starting material and the product, providing a clear roadmap for reaction monitoring and product characterization.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 5,5-dimorpholinobarbituric acid, highlighting the characteristic changes observed upon substitution.
Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 11.85 | s | 2H | N-H |
| 5,5-Dimorpholinobarbituric Acid | 10.80 | s | 2H | N-H |
| 3.60 | t, J = 4.8 Hz | 8H | O-CH ₂ (Morpholine) | |
| 2.85 | t, J = 4.8 Hz | 8H | N-CH ₂ (Morpholine) |
Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 168.5 | C=O (C4, C6) |
| 149.8 | C=O (C2) | |
| 55.2 | C(Br)₂ (C5) | |
| 5,5-Dimorpholinobarbituric Acid | 170.1 | C=O (C4, C6) |
| 150.5 | C=O (C2) | |
| 85.3 | C(N)₂ (C5) | |
| 66.2 | O-C H₂ (Morpholine) | |
| 50.1 | N-C H₂ (Morpholine) |
Table 3: IR Data (KBr Pellet, cm⁻¹)
| Compound | ν (N-H) | ν (C=O) | ν (C-Br) | ν (C-N) |
| This compound | 3200-3000 (broad) | 1750, 1705 | ~650 | - |
| 5,5-Dimorpholinobarbituric Acid | 3250-3050 (broad) | 1730, 1680 | - | 1115 |
Table 4: Mass Spectrometry Data (ESI-MS)
| Compound | Molecular Formula | Calculated [M-H]⁻ | Observed [M-H]⁻ |
| This compound | C₄H₂Br₂N₂O₃ | 284.84 | 284.8 |
| 5,5-Dimorpholinobarbituric Acid | C₁₂H₁₈N₄O₅ | 297.13 | 297.1 |
Experimental Protocols
Synthesis of 5,5-Dimorpholinobarbituric Acid
To a solution of this compound (2.86 g, 10 mmol) in 50 mL of ethanol, morpholine (3.48 g, 40 mmol) is added dropwise with stirring at room temperature. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 5,5-dimorpholinobarbituric acid as a white solid.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer using KBr pellets.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is performed in negative ion mode.
Visualization of Reaction and Spectroscopic Comparison
The following diagrams illustrate the reaction workflow and the logical relationship in the spectroscopic comparison.
Caption: Reaction workflow for the synthesis of 5,5-dimorpholinobarbituric acid.
Caption: Logical relationship of key spectroscopic changes.
A Comparative Environmental Impact Assessment of 5,5-Dibromobarbituric Acid and Alternative Brominating Agents
For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Bromination Strategies
The introduction of bromine atoms into molecular scaffolds is a cornerstone of synthetic chemistry, pivotal in the development of a vast array of pharmaceuticals and functional materials. However, the choice of brominating agent carries significant environmental implications. This guide provides a comprehensive comparison of the environmental impact of 5,5-Dibromobarbituric acid against common alternative reagents: N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and molecular bromine (Br₂). By examining key environmental and safety metrics, alongside experimental data, this document aims to empower researchers to make more informed and sustainable choices in their synthetic endeavors.
Quantitative Environmental and Safety Data
The following tables summarize the key quantitative data for each brominating agent, providing a basis for a comparative assessment of their environmental and health impacts.
Table 1: Physical and Chemical Properties
| Property | This compound | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Molecular Bromine (Br₂) |
| CAS Number | 511-67-1[1] | 128-08-5 | 77-48-5[2] | 7726-95-6 |
| Molecular Formula | C₄H₂Br₂N₂O₃[1] | C₄H₄BrNO₂ | C₅H₆Br₂N₂O₂[2] | Br₂ |
| Molecular Weight ( g/mol ) | 285.88[1] | 177.98 | 285.92 | 159.81 |
| Physical Form | Solid | Crystalline Solid | White Crystalline Powder[3] | Fuming Liquid |
| Melting Point (°C) | 240-242[4] | 175-180 (decomposes) | 197-199 (decomposes)[3] | -7.2 |
| Solubility | Sparingly soluble in DMSO[4] | Soluble in acetone, THF, DMF, acetonitrile (B52724) | Slightly soluble in water; soluble in chloroform (B151607), ethanol[3] | Soluble in water, organic solvents |
Table 2: Environmental Hazard and Toxicity Data
| Parameter | This compound | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Molecular Bromine (Br₂) |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage[5] | H272, H290, H315, H317, H319, H341, H400[6] | H272, H301, H314, H317, H410[7] | H314, H330, H400 |
| Water Hazard Class (WGK) | 3 (severe hazard to water) | 3 (severe hazard to water) | 3 (severe hazard to water) | 2 (hazard to water) |
| Aquatic Toxicity (Fish, 96h LC50) | Data not available | 0.65 mg/L[8][9] | 0.58 mg/L (Rainbow Trout)[10] | More toxic than chlorine oxidants[11] |
| Aquatic Toxicity (Invertebrates, 48h EC50) | Data not available | 0.65 mg/L (Daphnia magna)[8][9] | 0.84 mg/L (Daphnia magna)[10] | Significant mortality at quantitation limit for Daphnia magna[11] |
| Aquatic Toxicity (Algae, 72h EC50) | Data not available* | 1.3 mg/L (Pseudokirchneriella subcapitata)[6] | Data not available | Data not available |
| Biodegradability | Likely persistent** | Readily biodegradable (98% in 35d)[6] | Primary degradation product (DMH) is readily biodegradable[12] | Not applicable |
| Oral Toxicity (Rat, LD50) | Data not available | Data not available | 250 mg/kg[13] | 2600 mg/kg |
*No specific ecotoxicological data for this compound was found during the literature search. However, its classification as a WGK 3 substance indicates a high potential for environmental harm. **Based on the persistence of other barbiturate (B1230296) derivatives in the environment, it is reasonable to assume that this compound may also exhibit low biodegradability.
Green Chemistry Metrics for a Representative Reaction: Bromination of Anisole (B1667542)
To provide a practical comparison, we analyze the electrophilic bromination of anisole to produce 4-bromoanisole. The following table presents key green chemistry metrics for this reaction using the different brominating agents. As no specific experimental protocol for this compound was available, a hypothetical procedure was devised based on general bromination methods for the purpose of this comparison.
Table 3: Green Chemistry Metrics for the Bromination of Anisole
| Metric | This compound (Hypothetical) | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Molecular Bromine (Br₂) |
| Atom Economy (%) | 65.4 | 48.9 | 86.9 | 51.9 |
| E-Factor | ~1.5 | ~1.05 | ~0.15 | ~0.93 |
| Reaction Mass Efficiency (%) | ~40 | ~48.8 | ~87 | ~51.8 |
Calculations are based on the experimental protocols detailed in the following section.
Experimental Protocols for the Bromination of Anisole
The following are representative experimental protocols for the monobromination of anisole using each of the compared reagents.
1. Bromination with this compound (Hypothetical Protocol)
-
To a solution of anisole (1.08 g, 10 mmol) in a suitable solvent (e.g., acetonitrile, 20 mL) at 0 °C, this compound (1.43 g, 5 mmol, assuming both bromine atoms are available for transfer) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a solution of sodium thiosulfate. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
2. Bromination with N-Bromosuccinimide (NBS) [14]
-
Dissolve anisole (1 equivalent) in acetonitrile. Add N-bromosuccinimide (1 equivalent) to the solution in one portion and stir the reaction mixture at room temperature. After 1-2 hours, remove the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane (B109758) and water, separate the layers, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
3. Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) [15]
-
Dissolve the phenolic substrate (1.0 mmol) in chloroform (5-7 mL) in a round-bottom flask at room temperature. Add solid DBDMH (0.50-0.52 mole equivalents) to the solution. Stir the mixture at room temperature and monitor the reaction by TLC. Upon completion, quench the reaction with a 10% aqueous sodium hydrosulfite solution. Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
**4. Bromination with Molecular Bromine (Br₂) **[14]
-
In a round-bottom flask, dissolve anisole (1 equivalent) in glacial acetic acid and cool in an ice bath. In a dropping funnel, prepare a solution of bromine (1 equivalent) in glacial acetic acid. Add the bromine solution dropwise to the stirred anisole solution over 15-30 minutes, maintaining the temperature below 10 °C. After the addition, allow the mixture to stir at room temperature for 1 hour. Pour the reaction mixture into cold water and add saturated sodium bisulfite solution until the orange color of excess bromine disappears. Extract the product with dichloromethane, wash the combined organic layers, dry, and remove the solvent under reduced pressure.
Visualizing the Process: Workflows and Pathways
To better understand the practical and environmental considerations, the following diagrams illustrate a typical experimental workflow and a conceptual environmental risk assessment process.
Typical experimental workflow for a bromination reaction.
Conceptual workflow for environmental risk assessment.
Discussion and Recommendations
The selection of a brominating agent necessitates a careful balance between reactivity, selectivity, and environmental impact.
-
This compound : While specific environmental data is lacking, its classification as a severe water hazard (WGK 3) and its corrosive nature warrant caution. The barbiturate core structure suggests potential for environmental persistence. Further ecotoxicological studies are essential to fully assess its environmental profile.
-
N-Bromosuccinimide (NBS) : A widely used reagent, NBS exhibits high aquatic toxicity. However, it is reported to be readily biodegradable, which may mitigate its long-term environmental impact. Its moderate atom economy and the generation of succinimide (B58015) as a byproduct are factors to consider in process efficiency.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) : This reagent offers a high atom economy as it can deliver two bromine equivalents. While the parent compound is very toxic to aquatic life, its primary degradation product, 5,5-dimethylhydantoin, is less toxic and biodegradable[12]. This suggests that with proper waste management to allow for hydrolysis, its environmental impact can be reduced.
-
**Molecular Bromine (Br₂) **: Although it has a high atom economy in theory, molecular bromine is a highly corrosive, volatile, and toxic substance, posing significant handling risks and immediate environmental hazards upon release. Its use often requires a Lewis acid catalyst, which adds to the waste stream.
Recommendations for Greener Bromination:
For researchers and drug development professionals, moving towards greener bromination practices is crucial. This includes:
-
Prioritizing reagents with lower intrinsic toxicity and higher biodegradability. Based on the available data, DBDMH, despite its acute toxicity, may present a more environmentally benign profile than NBS in the long term due to the nature of its degradation products.
-
Optimizing reaction conditions to maximize atom economy and minimize waste. This can be achieved by carefully controlling stoichiometry and exploring catalytic methods.
-
Considering in-situ generation of brominating agents. Methods that generate reactive bromine species from less hazardous precursors, such as the oxidation of bromide salts, can reduce the risks associated with handling and transporting highly toxic reagents.
-
Adhering to strict waste disposal protocols. All brominated waste should be treated as hazardous and disposed of in accordance with institutional and regulatory guidelines.
Ultimately, the "greenest" brominating agent will depend on the specific synthetic context. By carefully considering the data presented in this guide, scientists can make more informed decisions that minimize the environmental footprint of their research and development activities.
References
- 1. 5,5-二溴巴比妥酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. oecd.org [oecd.org]
- 4. This compound | 511-67-1 [chemicalbook.com]
- 5. Statement concerning the assessment of environmental fate and behaviour and ecotoxicology in the context of the pesticides peer review of the active substance dimoxystrobin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kreatis.eu [kreatis.eu]
- 7. Applicability of QSAR Models for Acute Aquatic Toxicity under the Act on Registration, Evaluation, etc. of Chemicals in the Republic of Korea -Journal of Environmental Health Sciences | Korea Science [koreascience.kr]
- 8. researchgate.net [researchgate.net]
- 9. Bromine (PIM 080) [inchem.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ecotoxicity and biodegradability of new brominated flame retardants: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 14. This compound (511-67-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 15. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
Safety Operating Guide
Proper Disposal of 5,5-Dibromobarbituric Acid: A Comprehensive Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 5,5-Dibromobarbituric acid are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this corrosive compound, aligning with standard laboratory safety protocols and regulatory considerations. Adherence to these guidelines will help mitigate risks and ensure compliance, fostering a secure research environment.
Immediate Safety Precautions and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and adhere to the following safety measures. This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[2] In situations where dust may be generated, a P3 (EN 143) respirator cartridge is recommended.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order before handling the compound.[2]
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety and physical data for this compound.
| Property | Value | Source |
| GHS Hazard Classifications | Skin Corrosion/Irritation: Category 1B; Serious Eye Damage/Eye Irritation: Category 1 | [1][2] |
| Signal Word | Danger | |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [1] |
| Storage Class | 8A: Combustible corrosive hazardous materials | |
| Melting Point | 240-242 °C | [3] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[2] The following protocol outlines the necessary steps for its safe collection and disposal.
1. Waste Collection and Segregation:
-
Carefully collect any waste this compound, including contaminated materials such as weighing paper or disposable labware.
-
Avoid generating dust during collection.
-
This waste stream should be segregated from other laboratory waste unless otherwise directed by your institution's Environmental Health and Safety (EHS) department.
2. Containerization:
-
Place the collected waste into a designated, chemically compatible, and sealable hazardous waste container.
-
The container must be in good condition and have a tightly fitting lid.
-
Do not overfill the container; a general guideline is to fill it to no more than 75% of its capacity to allow for expansion.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate quantity of waste and the date of accumulation. Follow all institutional and local regulations for hazardous waste labeling.
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
The storage area must be secure, well-ventilated, and separate from incompatible materials such as strong bases and oxidizing agents.[2]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Chemical waste generators are responsible for ensuring that waste is characterized and disposed of in accordance with all local, regional, and national regulations.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within the research community.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5,5-Dibromobarbituric Acid
For Immediate Implementation: This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals working with 5,5-Dibromobarbituric acid. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] Its safe handling requires stringent adherence to established safety protocols, including the use of appropriate personal protective equipment (PPE) and proper disposal methods. This document outlines the necessary precautions, operational steps, and emergency procedures to minimize risks associated with the use of this compound.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, categorized by the area of protection.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes and Face | Safety Goggles and Face Shield | Goggles must provide chemical splash protection. A face shield should be worn over the goggles to protect the entire face from splashes and airborne particles.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before each use.[3] |
| Respiratory | Dust Mask or Respirator | A NIOSH-approved N95 dust mask or a respirator with appropriate cartridges for organic vapors and acid gases should be used, especially when handling powders or generating dust.[3] |
| Body | Laboratory Coat or Chemical-Resistant Apron | A flame-resistant lab coat or a chemical-resistant apron should be worn to protect against skin contact and contamination of personal clothing. |
| Feet | Closed-Toe Shoes | Shoes should be made of a non-porous material to prevent exposure from spills. |
Operational Plan: From Preparation to Disposal
A systematic workflow is crucial for the safe handling of this compound. The following diagram illustrates the key stages of the process.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
